2-Bromo-5-nitrobenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKODNVITKISFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427754 | |
| Record name | 2-bromo-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134604-07-2 | |
| Record name | 2-bromo-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-nitrobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-5-nitrobenzonitrile (CAS: 134604-07-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-nitrobenzonitrile is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of a variety of heterocyclic compounds, particularly those with applications in medicinal chemistry and materials science. Its unique trifunctional substitution pattern, featuring a bromine atom, a nitro group, and a nitrile moiety, offers a versatile platform for diverse chemical transformations. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and biological significance of this compound and its derivatives. Detailed experimental protocols for its synthesis and key transformations are presented, alongside a discussion of the potential biological activities of compounds derived from this versatile scaffold.
Physicochemical Properties
This compound is a pale yellow to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 134604-07-2 | [1][2] |
| Molecular Formula | C₇H₃BrN₂O₂ | [1] |
| Molecular Weight | 227.01 g/mol | [1] |
| Melting Point | 118-120 °C | [1] |
| Boiling Point (Predicted) | 321.1 ± 32.0 °C | [3] |
| Density (Predicted) | 1.81 ± 0.1 g/cm³ | [3] |
| Appearance | Pale yellow to off-white powder | [3] |
| Solubility | Soluble in many common organic solvents. | |
| Storage | Store at 2-8°C, protected from moisture. | [1][3] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by displacement with a halide.[1][2][4]
Experimental Protocol: Synthesis via Sandmeyer Reaction
This protocol outlines the synthesis of this compound from a suitable aromatic amine precursor, such as 2-amino-4-nitrobenzonitrile.
Materials:
-
2-Amino-4-nitrobenzonitrile
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-4-nitrobenzonitrile in a mixture of hydrobromic acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
A vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until gas evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane.
-
Wash the combined organic layers with water and then with a dilute sodium hydroxide solution to remove any acidic impurities.
-
Wash again with water until the washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
-
Reactivity and Synthetic Applications
The chemical reactivity of this compound is dictated by its three functional groups, allowing for a range of selective transformations.
-
Nucleophilic Aromatic Substitution (SNAr): The bromine atom is susceptible to displacement by various nucleophiles, a reaction that is activated by the electron-withdrawing nitro group.[5][6] This allows for the introduction of a wide array of functional groups at the 2-position.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a handle for further derivatization, such as amide formation or the construction of heterocyclic rings.
-
Transformation of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, offering additional avenues for structural modification.
A key application of this compound is in the synthesis of biologically active molecules. One such example is the synthesis of 2-morpholino-5-nitrobenzonitrile.
Experimental Protocol: Synthesis of 2-morpholino-5-nitrobenzonitrile
This protocol describes the nucleophilic aromatic substitution of the bromine atom in this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound in dimethylformamide.
-
Add morpholine and potassium carbonate to the solution.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C and stir for several hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure 2-morpholino-5-nitrobenzonitrile.
-
Biological Significance and Applications in Drug Discovery
Nitroaromatic compounds are a well-established class of molecules with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[7][8] The nitro group can act as a pharmacophore, often undergoing bioreduction within target cells to generate reactive nitrogen species that can induce cellular damage.
Derivatives of this compound are of significant interest in drug discovery. The ability to readily modify the core structure allows for the generation of libraries of compounds for screening against various biological targets. For instance, the synthesis of quinazolinone derivatives from benzonitrile precursors has been explored for the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of diabetes.[9]
While specific biological data for 2-morpholino-5-nitrobenzonitrile is not extensively reported in publicly available literature, its structural motifs are present in various biologically active compounds. The morpholine moiety is a common feature in many approved drugs, often improving pharmacokinetic properties such as solubility and metabolic stability. The nitrobenzonitrile core provides a scaffold that can be further elaborated to interact with specific biological targets.
Potential Signaling Pathway Involvement
Given the known activities of related nitroaromatic and benzonitrile compounds, derivatives of this compound could potentially modulate various signaling pathways implicated in diseases such as cancer and infectious diseases. For example, some nitro compounds have been shown to inhibit enzymes involved in microbial metabolism or DNA repair pathways in cancer cells.
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed.[3] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile building block in organic synthesis with significant potential for the development of novel bioactive compounds. Its trifunctional nature allows for a wide range of chemical modifications, making it an attractive starting material for the generation of diverse chemical libraries for drug discovery and materials science applications. Further exploration of the biological activities of its derivatives is warranted to fully realize the therapeutic potential of this chemical scaffold.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. 134604-07-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. byjus.com [byjus.com]
- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. mdpi.com [mdpi.com]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
2-Bromo-5-nitrobenzonitrile molecular weight and formula
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides the fundamental physicochemical properties of 2-Bromo-5-nitrobenzonitrile, a compound frequently utilized in organic synthesis.
Physicochemical Properties
The core quantitative data for this compound is summarized in the table below for ease of reference. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value |
| Chemical Formula | C₇H₃BrN₂O₂[1][2][3][4][5] |
| Molecular Weight | 227.01 g/mol [1][3][4][5] |
| CAS Number | 134604-07-2[1][2] |
| Appearance | Powder |
| Melting Point | 118-120 °C[1] |
Note on Methodologies: The molecular weight and formula are fundamental properties derived from the compound's atomic composition. These values are calculated based on standard atomic weights and confirmed through techniques such as mass spectrometry and elemental analysis. As this is a commercially available chemical, detailed experimental protocols for its synthesis and basic characterization are typically proprietary to the manufacturer. For specific applications, researchers would develop their own experimental protocols.
Visualization:
The request for diagrams of signaling pathways or experimental workflows is not applicable to the fundamental properties of a single chemical compound. Such diagrams are used to illustrate complex biological processes or multi-step experimental procedures, neither of which is relevant to defining the molecular weight and formula of this compound.
References
Technical Guide: Physicochemical Properties of 2-Bromo-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physicochemical properties of 2-Bromo-5-nitrobenzonitrile (CAS No: 134604-07-2), a versatile benzonitrile derivative. This compound is widely utilized in organic synthesis as a building block for various heterocyclic compounds, making a thorough understanding of its physical characteristics essential for its effective application in research and drug development.[1] The bromine atom and the nitro group on the benzene ring offer multiple reaction sites for substitution, reduction, or amination reactions.[1]
Core Physicochemical Data
The melting and boiling points are critical parameters for the identification, purification, and handling of chemical compounds. The experimentally determined and predicted values for this compound are summarized below.
| Property | Value | Notes |
| Melting Point | 118-120 °C | |
| Boiling Point | 321.1 ± 32.0 °C | Predicted |
Data sourced from ChemicalBook and CookeChem.[2]
Experimental Protocols
Accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a synthesized or procured compound. The following are detailed standard methodologies for these measurements.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature range over which it transitions from a solid to a liquid. For pure crystalline organic compounds, this range is typically narrow, often within 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.
Methodology:
-
Sample Preparation: A small amount of dry, finely powdered this compound is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 1-2 mm.[2][3]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[2] This assembly is then placed in a melting point apparatus, such as a Thiele tube filled with a high-boiling point oil or an automated metal block heater.
-
Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[4]
-
Data Recording: Two temperatures are recorded:
-
T1: The temperature at which the first drop of liquid appears.
-
T2: The temperature at which the entire solid sample has completely melted.[3][5] The melting point is reported as the range T1-T2. For accurate results, it is recommended to perform an initial rapid determination to find an approximate melting point, followed by at least two careful measurements.
-
Boiling Point Determination (Microscale Method)
Given that the boiling point for this compound is predicted and likely high, a microscale method is often preferred to conserve material and avoid decomposition at high temperatures.
Methodology:
-
Sample Preparation: A small volume (approximately 0.2-0.5 mL) of the liquid sample is placed into a small test tube or a melting point capillary tube.[6][7]
-
Apparatus Setup: A smaller, inverted capillary tube (a Bell capillary), sealed at one end, is placed inside the larger tube containing the sample.[7][8] This traps a small pocket of air which will serve as a nucleation site for boiling. The assembly is attached to a thermometer and placed in a suitable heating apparatus.
-
Heating and Observation: The sample is heated gradually. Initially, a stream of bubbles will emerge from the inverted capillary as the trapped air expands.[7] Heating is continued until a rapid and continuous stream of bubbles is observed, indicating the liquid is boiling.[9]
-
Data Recording: The heat source is then removed. The stream of bubbles will slow down and eventually stop as the apparatus cools. The boiling point is the temperature at which the liquid just begins to enter the inverted capillary tube.[6][9] This is the point where the vapor pressure of the substance equals the external atmospheric pressure.
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of an organic compound like this compound, ensuring the final product meets the required purity for subsequent applications.
Caption: Workflow for Synthesis and Characterization.
References
- 1. This compound CAS#: 134604-07-2 [m.chemicalbook.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. byjus.com [byjus.com]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. pennwest.edu [pennwest.edu]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. chemconnections.org [chemconnections.org]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. chymist.com [chymist.com]
An In-depth Technical Guide to the Solubility of 2-Bromo-5-nitrobenzonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-nitrobenzonitrile is a benzonitrile derivative with applications in organic synthesis as an intermediate for various heterocyclic compounds.[1][2] A comprehensive understanding of its solubility in organic solvents is fundamental for its application in synthesis, purification, and formulation development. This technical guide addresses the current landscape of solubility data for this compound. Due to a notable absence of quantitative solubility data in publicly accessible literature, this document provides a detailed experimental protocol for determining the thermodynamic solubility of this compound using the widely recognized shake-flask method. Furthermore, it outlines analytical techniques for quantification and provides a framework for the systematic evaluation of its solubility profile.
Introduction to this compound and its Solubility
This compound (CAS No: 134604-07-2) is a solid powder with a melting point of 118-120 °C.[1][3] Its molecular structure, featuring a bromine atom, a nitro group, and a nitrile group on a benzene ring, makes it a versatile building block in medicinal chemistry and material science. The solubility of a compound is a critical physicochemical property that influences reaction kinetics, crystallization processes, and bioavailability. In drug development, poor solubility can impede in vitro testing and lead to challenges in formulation, potentially causing low bioavailability and underestimation of toxicity. Therefore, the early and accurate determination of solubility in various organic solvents is a crucial step in the research and development pipeline.
Currently, there is a significant gap in the scientific literature regarding specific quantitative solubility data for this compound. This guide aims to bridge that gap by providing researchers with the necessary protocols to generate this vital data in their own laboratories.
Qualitative Solubility of Structurally Related Compounds
While quantitative data for this compound is unavailable, examining the solubility of structurally similar compounds can offer some preliminary insights. It is crucial to note that these are not direct substitutes for experimental data but can aid in solvent selection for initial screening.
| Compound Name | Structure | Solvent(s) | Reported Qualitative Solubility |
| 2-Amino-3-Bromo-5-Nitrobenzonitrile | Amino and Bromo, Nitrobenzonitrile | Dichloromethane, Chloroform | Soluble |
| 2-Bromo-5-hydroxybenzonitrile | Bromo and Hydroxy, Benzonitrile | Ethanol, Ethers | Soluble |
This table is for reference only and the solubility behavior of this compound may differ.
Quantitative Solubility Data for this compound
As of the writing of this guide, no specific quantitative solubility data for this compound in various organic solvents has been found in peer-reviewed literature or publicly available databases. The following table is provided as a template for researchers to populate with their own experimentally determined data.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |
| e.g., Acetone | e.g., 25 | e.g., HPLC-UV | ||
| e.g., Ethanol | e.g., 25 | e.g., Gravimetric | ||
| e.g., Toluene | e.g., 25 | |||
| e.g., Ethyl Acetate | e.g., 25 | |||
| e.g., Methanol | e.g., 25 | |||
| e.g., Dichloromethane | e.g., 25 |
Experimental Protocol: Thermodynamic Solubility Determination
The most reliable method for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method.[4][5] This protocol is adapted from established guidelines and best practices.[6][7][8]
Principle
An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility of the compound in that solvent at that temperature.
Materials and Equipment
-
This compound (solid powder)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps or glass-stoppered flasks
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm, solvent-compatible)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Apparatus for quantitative analysis (e.g., HPLC-UV system or drying oven and desiccator for gravimetric analysis)
Step-by-Step Procedure
-
Preparation:
-
Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution.
-
Accurately pipette a known volume of the desired organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Prepare at least three replicate samples for each solvent.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure thermodynamic equilibrium is reached.[4] The time to reach equilibrium may need to be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.
-
To ensure complete removal of undissolved particles, centrifuge the vials.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a solvent-compatible syringe filter (e.g., 0.45 µm) into a clean vial. This step is critical to prevent undissolved solids from artificially inflating the measured solubility.
-
-
Analysis and Quantification:
-
Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the calibrated range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method. Two common methods are:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is a highly sensitive and specific method. A calibration curve should be prepared using standard solutions of known concentrations of this compound.[9][10]
-
Gravimetric Analysis: This method is simpler but may be less precise for low solubilities. A known volume of the filtered supernatant is evaporated to dryness in a pre-weighed container.[3] The container is then dried to a constant weight, and the mass of the residue is determined.[3][11]
-
-
-
Calculation:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualizations
Experimental Workflow
Caption: Workflow for Shake-Flask Solubility Determination.
Logical Relationships in Drug Development
Caption: Role of Solubility Data in R&D.
Conclusion
While direct quantitative solubility data for this compound in organic solvents remains elusive in public literature, this guide provides the necessary framework for researchers to generate this critical information. The detailed shake-flask protocol and outline of analytical methods offer a robust starting point for systematic solubility studies. The generation and dissemination of such data will be invaluable to the scientific community, enabling more efficient and informed use of this compound in organic synthesis, pharmaceutical research, and materials science.
References
- 1. pharmacyjournal.info [pharmacyjournal.info]
- 2. researchgate.net [researchgate.net]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. enamine.net [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. pharmaguru.co [pharmaguru.co]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. pharmajournal.net [pharmajournal.net]
Spectroscopic Characterization of 2-Bromo-5-nitrobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-5-nitrobenzonitrile (CAS No. 134604-07-2). The information detailed herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings. This document covers Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, alongside the experimental protocols for these analytical techniques.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. It is important to note that while extensive searches have been conducted, detailed, publicly available experimental spectra for this specific compound are limited. Therefore, the data presented includes both reported values and predicted values based on the chemical structure and established spectroscopic principles.
Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-3 | Data not available | d | Data not available | Aromatic CH |
| H-4 | Data not available | dd | Data not available | Aromatic CH |
| H-6 | Data not available | d | Data not available | Aromatic CH |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| C1 | Data not available | C-CN | ||
| C2 | Data not available | C-Br | ||
| C3 | Data not available | C-H | ||
| C4 | Data not available | C-H | ||
| C5 | Data not available | C-NO₂ | ||
| C6 | Data not available | C-H | ||
| CN | Data not available | Nitrile Carbon |
Table 2: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2230 | Strong | C≡N (Nitrile) stretch |
| ~1530, ~1350 | Strong | N-O (Nitro) asymmetric and symmetric stretch |
| ~1580-1450 | Medium-Strong | C=C (Aromatic) stretch |
| ~1100-1000 | Medium | C-Br stretch |
| ~800-700 | Strong | C-H (Aromatic) out-of-plane bend |
Note: The listed values are characteristic absorption bands for the functional groups present in the molecule. Actual experimental values may vary slightly.
Table 3: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 226/228 | Data not available | [M]⁺ (Molecular ion peak, showing isotopic pattern for Bromine) |
| 196/198 | Data not available | [M-NO]⁺ |
| 180/182 | Data not available | [M-NO₂]⁺ |
| 101 | Data not available | [M-Br-NO₂]⁺ |
Note: The molecular formula of this compound is C₇H₃BrN₂O₂ with a molecular weight of approximately 227.01 g/mol . The mass spectrum is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
¹H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency.
-
A standard one-pulse sequence is used.
-
Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a pulse angle of 30-90 degrees.
-
-
¹³C NMR Acquisition:
-
The spectrometer is tuned to the carbon frequency.
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.
-
A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are necessary.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid):
-
KBr Pellet Method: A small amount of the solid sample is ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact.
-
-
Instrumentation: An FT-IR spectrometer equipped with a suitable detector (e.g., DTGS) is used.
-
Data Acquisition:
-
A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
-
The sample is placed in the infrared beam path.
-
The spectrum is acquired over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or other suitable detector records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to 2-Bromo-5-nitrobenzonitrile: Chemical Structure, Functional Groups, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-nitrobenzonitrile is a substituted aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its trifunctional nature, featuring bromo, nitro, and nitrile moieties, renders it a versatile building block for the synthesis of a wide array of complex organic molecules and heterocyclic systems. This technical guide provides a comprehensive overview of its chemical structure, the reactivity of its functional groups, and its applications in synthetic chemistry, with a particular focus on methodologies relevant to drug development. Spectroscopic data, based on typical values for analogous structures, are presented to aid in its characterization. Detailed experimental protocols for key transformations are also provided.
Chemical Structure and Functional Groups
This compound possesses a benzene ring substituted with three key functional groups that dictate its chemical reactivity and utility as a synthetic intermediate.
-
Benzene Ring: The aromatic core provides a stable scaffold for the appended functional groups.
-
Bromo Group (-Br): Located at the C2 position, the bromine atom is a good leaving group in nucleophilic aromatic substitution reactions and is amenable to various cross-coupling reactions.
-
Nitro Group (-NO₂): Positioned at the C5 position, the nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. It can also be readily reduced to an amino group, providing a key handle for further functionalization.
-
Nitrile Group (-CN): The nitrile group at the C1 position is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic systems.
The combination of these groups on a single aromatic ring provides a platform for sequential and regioselective chemical modifications.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 134604-07-2 | [1][2][3][4][5] |
| Molecular Formula | C₇H₃BrN₂O₂ | [1][2][3][4] |
| Molecular Weight | 227.01 g/mol | [1][2] |
| Appearance | White to off-white powder/solid | [1] |
| Melting Point | 118-120 °C | [1] |
| Storage Temperature | 2-8°C | [1] |
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Characteristic Peaks |
| ¹H NMR | Aromatic protons expected in the range of δ 7.5-8.5 ppm. |
| ¹³C NMR | Aromatic carbons expected between δ 110-150 ppm. The carbon of the nitrile group is anticipated around δ 115-120 ppm. Carbons attached to the nitro and bromo groups will show distinct shifts. |
| FT-IR (cm⁻¹) | ~3100-3000 (Aromatic C-H stretch), ~2230 (C≡N stretch), ~1530 and ~1350 (Asymmetric and symmetric NO₂ stretch), ~1600-1450 (Aromatic C=C stretch), Below 1000 (C-Br stretch).[6] |
| Mass Spec. (m/z) | Molecular ion peak (M⁺) expected at m/z 226 and 228 (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio).[7][8] |
Experimental Protocols
The functional groups of this compound allow for a variety of chemical transformations. Below are detailed, generalized protocols for some key reactions.
Reduction of the Nitro Group to an Amine
The conversion of the nitro group to an amine is a fundamental transformation that opens up a plethora of synthetic possibilities, including amide bond formation and the construction of nitrogen-containing heterocycles.
Protocol: Synthesis of 2-Amino-5-bromobenzonitrile
This protocol is adapted from a general method for the reduction of aromatic nitro compounds.
-
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (typically 3-5 eq) and ammonium chloride (typically 1.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 2-amino-5-bromobenzonitrile.
-
The product can be further purified by recrystallization or column chromatography.
-
Nucleophilic Aromatic Substitution of the Bromo Group
The electron-withdrawing nitro group activates the bromine atom for nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles.
Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
Materials:
-
This compound
-
Nucleophile (e.g., an amine, alkoxide, or thiol)
-
A suitable polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
A base (if required, e.g., potassium carbonate or triethylamine)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the nucleophile (typically 1.1-1.5 eq) and the base (if necessary).
-
Heat the reaction mixture to an appropriate temperature (ranging from room temperature to elevated temperatures, depending on the nucleophile's reactivity) and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Mandatory Visualizations
Logical Workflow for Synthetic Utilization
The following diagram illustrates a logical workflow for the sequential functionalization of this compound, highlighting its utility as a versatile synthetic intermediate.
Caption: Synthetic pathways of this compound.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. The presence of three distinct and reactive functional groups allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex molecules, including those with potential pharmaceutical applications. The experimental protocols and predicted spectral data provided in this guide serve as a valuable resource for researchers and scientists working with this compound, facilitating its effective utilization in drug discovery and development programs. Further experimental validation of the predicted spectroscopic data would be a valuable addition to the scientific literature.
References
- 1. This compound 97 134604-07-2 [sigmaaldrich.com]
- 2. This compound , 97% , 134604-07-2 - CookeChem [cookechem.com]
- 3. This compound CAS#: 134604-07-2 [m.chemicalbook.com]
- 4. usbio.net [usbio.net]
- 5. This compound cas no. 134604-07-2 97%, CasNo.134604-07-2 Win-Win chemical Co.Ltd China (Mainland) [huang.lookchem.com]
- 6. FTIR [terpconnect.umd.edu]
- 7. PubChemLite - this compound (C7H3BrN2O2) [pubchemlite.lcsb.uni.lu]
- 8. 2-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 243025 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 2-Bromo-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety precautions, handling procedures, and toxicological information for 2-Bromo-5-nitrobenzonitrile (CAS No: 134604-07-2). Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental risk in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are associated with acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[1]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
The signal word for this chemical is Warning .[2][3] Precautionary statements mandate avoiding dust inhalation, washing skin thoroughly after handling, and using appropriate personal protective equipment.[4]
Physicochemical Properties
Understanding the physical and chemical properties of this compound is essential for safe handling and storage.
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 134604-07-2 | [5][6][7] |
| Molecular Formula | C₇H₃BrN₂O₂ | [5][7] |
| Molecular Weight | 227.01 g/mol | [5][6] |
| Appearance | Yellow solid powder | [1][5][8] |
| Melting Point | 118-120 °C | [3][5][6] |
| Boiling Point | 321.1 ± 32.0 °C (Predicted) | [9] |
| Log P (octanol/water) | 2.52 | [1] |
| Sensitivity | Moisture sensitive | [3][10] |
Safe Handling and Storage
3.1 Handling All handling of this compound should be performed by trained personnel in a designated area.
-
Ventilation : Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[1][4][11]
-
Preventing Exposure : Avoid contact with skin and eyes.[1] Avoid the formation and accumulation of dust.[1][12]
-
Hygiene : Do not eat, drink, or smoke in the handling area.[4][13] Wash hands and any exposed skin thoroughly after handling.[4] Contaminated clothing should be removed and washed before reuse.[14]
3.2 Storage Proper storage is crucial to maintain the chemical's integrity and prevent accidents.
-
Conditions : Store in a cool, dry, and well-ventilated place.[15] Some suppliers recommend storage at 2-8°C, while others indicate room temperature is sufficient.[5] Always consult the supplier-specific recommendation.
-
Container : Keep the container tightly closed and stored under an inert atmosphere like argon.[3][4][15]
-
Incompatibilities : Store away from strong oxidizing agents.[1]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.[1]
-
Eye/Face Protection : Wear chemical safety goggles or a face shield conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 standards.[12][16]
-
Skin Protection : Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[1][4] Always inspect gloves for signs of degradation or puncture before use.[16] A lab coat or impervious clothing is required to prevent skin contact.[1][17]
-
Respiratory Protection : If dust is generated or ventilation is inadequate, a NIOSH-approved N95 (US) or P1 (EN143) respirator is recommended.[3][5]
First Aid Measures
Immediate action is required in case of exposure. Always show the Safety Data Sheet (SDS) to responding medical personnel.[1]
-
If Inhaled : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention.[1][18]
-
In Case of Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[1][12][18]
-
In Case of Eye Contact : Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][18] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[1][4]
-
If Swallowed : Do NOT induce vomiting.[1] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[1] Call a POISON CENTER or doctor if you feel unwell.[4][19]
Accidental Release Measures (Spills)
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Evacuate : Evacuate non-essential personnel from the area.[4]
-
Ventilate : Ensure adequate ventilation.[4]
-
Containment : Prevent the substance from entering drains.[1][4]
-
Cleanup : Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, closed, and labeled container for disposal.[1][12]
-
Decontamination : Clean the spill area thoroughly with a suitable detergent and water.[6]
Fire Fighting Measures
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Hazardous Combustion Products : Under fire conditions, hazardous decomposition products may form, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[1][4]
-
Special Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][12]
Disposal Considerations
All waste generated, including the chemical itself, contaminated materials, and empty containers, must be treated as hazardous waste.[8][13]
-
Chemical Waste : Dispose of this compound and any contaminated materials in a designated, labeled hazardous waste container.[13][20]
-
Procedure : Disposal must be handled by a licensed professional waste disposal service in accordance with all applicable federal, state, and local environmental regulations.[14][20] Do not dispose of down the drain or into the environment.[4]
-
Contaminated Packaging : Empty containers should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[8] The cleaned container can then be disposed of appropriately.
Experimental Protocols for Hazard Assessment
The GHS classifications for this compound are determined using standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are representative methodologies for assessing the known hazards.
9.1 Acute Oral Toxicity (OECD Test Guideline 423: Acute Toxic Class Method) This method is used to determine the GHS category for acute oral toxicity.[4]
-
Principle : The test substance is administered orally to a group of animals (typically rats) in a stepwise procedure using defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[4] The absence or presence of mortality at one dose level determines the next dose.
-
Procedure : A single dose is administered by gavage to fasted animals.[15] Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[14]
-
Classification : The substance is classified into a GHS category based on the observed mortality at specific dose levels. For Category 4 ("Harmful if swallowed"), adverse effects are seen in the 300 < LD50 ≤ 2000 mg/kg range.
9.2 Skin Irritation (OECD Test Guideline 439: In Vitro Skin Irritation) This in vitro method uses a Reconstructed human Epidermis (RhE) model to identify skin irritants, avoiding the use of live animals.[1][13]
-
Principle : The test chemical is applied topically to the surface of the RhE tissue model. Skin irritation is identified by its ability to decrease cell viability below a defined threshold.[13]
-
Procedure : After a defined exposure period (e.g., 60 minutes), the chemical is removed, and the tissue is incubated for a recovery period (e.g., 42 hours). Cell viability is then measured by the enzymatic conversion of a vital dye (like MTT).
-
Classification : If the mean tissue viability is reduced to ≤ 50% of the negative control, the chemical is classified as a skin irritant (GHS Category 2).[1]
9.3 Eye Irritation (OECD Test Guideline 405: Acute Eye Irritation/Corrosion) This test evaluates the potential of a substance to cause eye irritation or serious eye damage.[5][9]
-
Principle : The test substance is applied in a single dose to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit); the untreated eye serves as a control.[12][19]
-
Procedure : Following application, the eyes are examined and lesions of the cornea, iris, and conjunctiva are scored at specific intervals (e.g., 1, 24, 48, and 72 hours).[12][19] The duration of observation can extend up to 21 days to assess reversibility.[9][12]
-
Classification : The substance is classified as an eye irritant (GHS Category 2A) if it produces reversible eye irritation within the observation period. The use of analgesics and anesthetics is recommended to minimize animal distress.[5]
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. This compound 97 134604-07-2 [sigmaaldrich.com]
- 6. usbio.net [usbio.net]
- 7. chemimpex.com [chemimpex.com]
- 8. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 9. fishersci.fi [fishersci.fi]
- 10. siesascs.edu.in [siesascs.edu.in]
- 11. nucro-technics.com [nucro-technics.com]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. oecd.org [oecd.org]
- 17. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 18. oecd.org [oecd.org]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. x-cellr8.com [x-cellr8.com]
An In-depth Technical Guide on the Moisture Sensitivity of 2-Bromo-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and potential moisture sensitivity of 2-Bromo-5-nitrobenzonitrile. Due to the limited availability of specific quantitative data on this compound's hydroscopic nature and degradation kinetics, this document focuses on providing a framework for safe handling, storage, and a general methodology for researchers to determine its stability under specific laboratory conditions.
Core Concepts: Understanding Moisture Sensitivity
This compound is designated as a moisture-sensitive compound by chemical suppliers. This sensitivity implies that the compound can react with atmospheric water, leading to degradation, impurity formation, and a potential loss of desired reactivity. The primary functional groups susceptible to reaction with water are the nitrile and the activated aromatic ring.
Key Points:
-
Handling: Should be conducted in a controlled, low-humidity environment.
-
Storage: Requires a dry, cool, and well-ventilated space, often with recommended temperatures between 2-8°C.[1][2]
-
Consequences of Moisture Exposure: Potential hydrolysis of the nitrile group and other degradation pathways.
Recommended Handling and Storage Protocols
To maintain the integrity of this compound, strict adherence to proper handling and storage procedures is crucial.
-
Inert Atmosphere: For maximum protection, handle the compound under an inert atmosphere, such as in a glovebox or under a stream of dry nitrogen or argon.
-
Controlled Environment: If an inert atmosphere is not feasible, work in a well-ventilated fume hood with low ambient humidity.
-
Container Management: Keep the container tightly sealed when not in use. For long-term storage, consider purging the headspace of the container with an inert gas before sealing.
-
Temperature: Store at the recommended temperature, typically 2-8°C, to minimize degradation.[1][2]
Potential Degradation Pathway: Hydrolysis
The most probable degradation pathway for this compound in the presence of moisture is the hydrolysis of the nitrile group. This reaction can proceed under neutral, acidic, or basic conditions, though the rate is significantly slower under neutral pH. The hydrolysis can lead to the formation of an intermediate amide, which can then be further hydrolyzed to a carboxylic acid.
Caption: Proposed hydrolysis of this compound.
Experimental Protocol for Assessing Moisture Sensitivity
The following is a general protocol to quantitatively assess the moisture sensitivity of this compound.
Objective: To determine the rate of degradation of this compound under controlled humidity conditions.
Materials:
-
This compound
-
Controlled humidity chamber or desiccators with saturated salt solutions to maintain specific relative humidity (RH).
-
Analytical balance
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile/water gradient)
-
Vials for sample storage and analysis
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into several tared vials.
-
Initial Analysis (Time = 0): Dissolve the contents of one vial in a known volume of a suitable solvent (e.g., acetonitrile) and analyze by HPLC to determine the initial purity. This will serve as the baseline.
-
Exposure to Moisture: Place the remaining vials, uncapped, into a controlled humidity chamber or desiccators set to different relative humidities (e.g., 50% RH, 75% RH).
-
Time-Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours, 1 week, 2 weeks), remove one vial from each humidity condition.
-
Sample Analysis: Dissolve the contents of the removed vial in the same known volume of solvent as the initial sample and analyze by HPLC.
-
Data Analysis: Quantify the peak area of the this compound and any new peaks that appear over time. Calculate the percentage of the parent compound remaining at each time point.
Caption: Workflow for assessing moisture sensitivity.
Data Presentation
The following table template can be used to record and present the data obtained from the experimental protocol described above.
| Time (hours) | Relative Humidity (%) | Purity of this compound (%) | Area of Major Impurity 1 (%) | Area of Major Impurity 2 (%) |
| 0 | Ambient | |||
| 24 | 50 | |||
| 24 | 75 | |||
| 48 | 50 | |||
| 48 | 75 | |||
| 72 | 50 | |||
| 72 | 75 | |||
| 168 (1 week) | 50 | |||
| 168 (1 week) | 75 |
Conclusion
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Bromo-5-nitrobenzonitrile from 2-bromobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-nitrobenzonitrile is a valuable building block in organic synthesis, serving as a key intermediate in the development of pharmaceuticals and agrochemicals. Its bifunctional nature, possessing both a reactive bromine atom and a nitro group, allows for diverse subsequent chemical modifications. This document provides a detailed two-step protocol for the synthesis of this compound, commencing from 2-bromobenzoic acid. The synthesis involves the nitration of 2-bromobenzoic acid to yield 2-bromo-5-nitrobenzoic acid, followed by the conversion of the carboxylic acid functionality to a nitrile.
Overall Reaction Scheme
The synthetic pathway from 2-bromobenzoic acid to this compound is a two-step process. The first step is the electrophilic nitration of the benzene ring, followed by the conversion of the carboxylic acid to a nitrile via an amide intermediate.
Caption: Overall synthesis pathway.
Step 1: Synthesis of 2-Bromo-5-nitrobenzoic Acid
This step involves the nitration of 2-bromobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The carboxyl group is a meta-director, and the bromine atom is an ortho-, para-director. The nitration occurs primarily at the position para to the bromine and meta to the carboxylic acid.
Experimental Protocol
Materials:
-
2-bromobenzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Distilled water
Equipment:
-
Beaker or Erlenmeyer flask
-
Ice bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and filter flask
Procedure:
-
In a flask, prepare a nitrating mixture by slowly adding 12 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.
-
In a separate beaker, dissolve 9.90 g (49.3 mmol) of 2-bromobenzoic acid in the prepared ice-cold nitrating mixture.
-
Stir the reaction mixture for 1 hour, ensuring the temperature is maintained below 5 °C using an ice bath.[1]
-
After 1 hour, pour the reaction mixture into a beaker containing approximately 200 mL of ice water.
-
A white solid product will precipitate.
-
Collect the solid product by vacuum filtration using a Büchner funnel, wash it with cold water, and dry it thoroughly.[1]
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 2-Bromo-5-nitrobenzoic acid | C₇H₄BrNO₄ | 246.01 | 96 | 180-181 |
Data sourced from ChemicalBook.[1]
Step 2: Synthesis of this compound
This step involves a two-part conversion of the carboxylic acid to a nitrile: formation of the primary amide followed by dehydration.
Experimental Workflow
Caption: Experimental workflow for nitrile formation.
Experimental Protocol
Part A: Synthesis of 2-Bromo-5-nitrobenzamide
Materials:
-
2-bromo-5-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Concentrated aqueous ammonia (NH₄OH)
-
Toluene (or other suitable inert solvent)
-
Distilled water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
Place 2-bromo-5-nitrobenzoic acid (1 equivalent) in a round-bottom flask.
-
Add an excess of thionyl chloride (e.g., 3-4 equivalents) and a catalytic amount of DMF.
-
Reflux the mixture for 2-3 hours until the evolution of HCl gas ceases.
-
Allow the mixture to cool and remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude 2-bromo-5-nitrobenzoyl chloride in a suitable solvent like toluene.
-
Slowly add the solution of the acyl chloride to an ice-cold, stirred solution of concentrated aqueous ammonia.
-
Stir the mixture vigorously for 30 minutes. The amide will precipitate as a solid.
-
Collect the solid 2-bromo-5-nitrobenzamide by vacuum filtration, wash with cold water, and dry.
Part B: Dehydration of 2-Bromo-5-nitrobenzamide to this compound
Materials:
-
2-bromo-5-nitrobenzamide
-
Thionyl chloride (SOCl₂) or other dehydrating agent (e.g., P₂O₅, POCl₃)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend 2-bromo-5-nitrobenzamide (1 equivalent) in an anhydrous solvent in a round-bottom flask.
-
Slowly add thionyl chloride (approximately 1.1 equivalents) to the suspension.[2]
-
Reflux the reaction mixture until the reaction is complete (can be monitored by TLC).
-
Cool the mixture to room temperature and carefully pour it into ice water to quench the excess thionyl chloride.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₇H₃BrN₂O₂ | 227.01 | 118-120 |
Data sourced from ChemicalBook.[3]
Safety Precautions
-
This synthesis involves the use of corrosive and strong oxidizing agents (concentrated sulfuric and nitric acids) and a reactive dehydrating agent (thionyl chloride).
-
All procedures should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Handle thionyl chloride with extreme care as it reacts violently with water and is corrosive and lachrymatory.
-
The nitration reaction is highly exothermic and requires careful temperature control to avoid runaway reactions.
References
Application Notes and Protocols for the Laboratory Preparation of 2-Bromo-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory synthesis of 2-Bromo-5-nitrobenzonitrile, a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other bioactive molecules. The protocol details a robust and well-established method based on the Sandmeyer reaction, involving the diazotization of 2-amino-5-nitrobenzonitrile followed by a copper(I) bromide-mediated substitution. This application note includes a detailed experimental procedure, a summary of all quantitative data, and a visual representation of the experimental workflow to ensure clarity and reproducibility.
Introduction
This compound is a key intermediate in the synthesis of a variety of complex organic molecules. Its bifunctional nature, possessing both a reactive bromine atom and a nitro group, allows for diverse subsequent chemical modifications. The Sandmeyer reaction provides a reliable and efficient method for the introduction of a bromine atom onto an aromatic ring starting from a primary aromatic amine.[1][2][3] This process involves the conversion of the amine to a diazonium salt, which is then displaced by a bromide ion using a copper(I) catalyst.[1][2][3]
Physicochemical Data
A summary of the physical and chemical properties of the starting material and the final product is provided in the table below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 2-Amino-5-nitrobenzonitrile | C₇H₅N₃O₂ | 163.13 | 200-207 | 17420-30-3 |
| This compound | C₇H₃BrN₂O₂ | 227.01 | 118-120 | 134604-07-2 |
Experimental Protocols
This section outlines the detailed procedures for the preparation of the necessary reagents and the synthesis of this compound.
Protocol 1: Preparation of Cuprous Bromide (CuBr)
This protocol describes the preparation of the copper(I) bromide catalyst required for the Sandmeyer reaction.
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium bromide (NaBr)
-
Sodium sulfite (Na₂SO₃) or sodium metabisulfite (Na₂S₂O₅)
-
Distilled water
Procedure:
-
In a suitable beaker, dissolve copper(II) sulfate pentahydrate and sodium bromide in water.
-
While stirring, slowly add a solution of sodium sulfite or sodium metabisulfite to the warm solution.
-
Continue stirring until the blue color of the copper(II) ions disappears, indicating the complete reduction to copper(I) bromide.
-
Allow the white precipitate of cuprous bromide to settle.
-
Decant the supernatant and wash the precipitate several times with distilled water.
-
The freshly prepared cuprous bromide can be used directly in the next step.
Protocol 2: Synthesis of this compound
This protocol details the diazotization of 2-amino-5-nitrobenzonitrile and the subsequent Sandmeyer bromination.
Materials:
-
2-Amino-5-nitrobenzonitrile
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Freshly prepared Cuprous Bromide (CuBr) from Protocol 1
-
Ice
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, add 2-amino-5-nitrobenzonitrile to 48% hydrobromic acid.
-
Cool the mixture to 0-5 °C with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve the freshly prepared cuprous bromide in hydrobromic acid.
-
Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring.
-
Nitrogen gas will evolve. Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent such as dichloromethane.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.
-
Quantitative Data Summary
The following table summarizes the suggested molar ratios and quantities for the synthesis. These may be scaled as needed.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Suggested Amount (for 10 mmol scale) |
| 2-Amino-5-nitrobenzonitrile | 1.0 | 163.13 | 1.63 g |
| Hydrobromic Acid (48%) | ~10 | 80.91 | ~17 mL |
| Sodium Nitrite | 1.1 | 69.00 | 0.76 g |
| Copper(II) Sulfate Pentahydrate | 1.2 | 249.68 | 3.0 g |
| Sodium Bromide | 2.5 | 102.89 | 2.57 g |
| Sodium Sulfite | 1.5 | 126.04 | 1.89 g |
Note: The amounts for the preparation of cuprous bromide are in excess to ensure complete reaction.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the laboratory preparation of this compound.
References
2-Bromo-5-nitrobenzonitrile: A Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-nitrobenzonitrile is a highly functionalized aromatic compound that serves as a valuable and versatile building block in organic synthesis. Its structure, featuring a bromine atom, a nitro group, and a nitrile moiety on a benzene ring, offers multiple reaction sites for the construction of complex molecular architectures. The electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring for nucleophilic aromatic substitution, while the bromo substituent provides a handle for various cross-coupling reactions. This unique combination of reactive sites makes this compound an attractive starting material for the synthesis of a wide range of heterocyclic compounds, substituted biaryls, and other key intermediates in medicinal chemistry and materials science.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 134604-07-2 | |
| Molecular Formula | C₇H₃BrN₂O₂ | |
| Molecular Weight | 227.01 g/mol | |
| Appearance | White to off-white solid/powder | |
| Melting Point | 118-120 °C | |
| Boiling Point | 321.1 ± 32.0 °C (Predicted) | |
| Density | 1.81 ± 0.1 g/cm³ (Predicted) | |
| Storage | 2-8°C, protect from light and moisture |
Key Synthetic Applications & Protocols
This compound is a versatile precursor for a variety of important chemical transformations. The following sections detail its application in two major classes of reactions: Nucleophilic Aromatic Substitution (SₙAr) and Suzuki-Miyaura Cross-Coupling.
Nucleophilic Aromatic Substitution (SₙAr)
The presence of strong electron-withdrawing groups (nitro and nitrile) ortho and para to the bromine atom makes the aromatic ring of this compound highly susceptible to nucleophilic attack. This allows for the displacement of the bromide ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a straightforward route to highly substituted benzonitrile derivatives.
General Reaction Scheme:
Figure 1: General scheme for the SₙAr reaction of this compound.
2-(Arylamino)-5-nitrobenzonitriles are important intermediates in the synthesis of various dyes and pharmacologically active compounds, including precursors to benzimidazoles. The reaction of this compound with anilines proceeds via a nucleophilic aromatic substitution mechanism.
This protocol is adapted from established procedures for the SₙAr of related bromo-nitroaromatic compounds with amines.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF (5-10 mL per mmol of substrate).
-
To this solution, add aniline (1.2 eq) followed by potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(phenylamino)-5-nitrobenzonitrile.
Quantitative Data (Expected):
| Reactant | Product | Yield (%) | Purity (%) |
| This compound & Aniline | 2-(Phenylamino)-5-nitrobenzonitrile | 85-95 | >95 (after chromatography) |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. This compound can be effectively coupled with a variety of aryl and heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base to generate 2-aryl-5-nitrobenzonitriles. These products are valuable scaffolds in the synthesis of kinase inhibitors and other bioactive molecules.
General Reaction Scheme:
Figure 2: General scheme for the Suzuki-Miyaura coupling of this compound.
The biaryl scaffold is a common feature in many small-molecule kinase inhibitors. The Suzuki-Miyaura coupling of this compound provides a direct and versatile route to a library of 2-aryl-5-nitrobenzonitriles. The nitro group can be subsequently reduced to an amine, which can then be further functionalized to generate a diverse range of potential kinase inhibitors.
This protocol is based on established methods for the Suzuki-Miyaura coupling of bromo-nitroaromatics.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add a degassed solvent system of 1,4-dioxane and water (4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-methoxyphenyl)-5-nitrobenzonitrile.
Quantitative Data (Expected):
| Reactant | Product | Yield (%) | Purity (%) |
| This compound & 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-nitrobenzonitrile | 80-90 | >95 (after chromatography) |
Experimental Workflows and Signaling Pathways
General Synthetic Workflow
The following diagram illustrates a general workflow for the utilization of this compound in a multi-step synthesis, for instance, in a drug discovery program.
Figure 3: A generalized workflow for the synthesis of bioactive molecules starting from this compound.
Illustrative Kinase Inhibition Pathway
Compounds derived from this compound can be designed to target specific signaling pathways implicated in diseases like cancer. The diagram below illustrates a simplified representation of a kinase signaling pathway that could be targeted by inhibitors synthesized from this building block.
Figure 4: Simplified diagram of a kinase signaling pathway and the point of intervention for a synthesized inhibitor.
Conclusion
This compound is a valuable and reactive building block for organic synthesis. Its trifunctional nature allows for a diverse range of chemical transformations, making it a key starting material for the synthesis of complex organic molecules. The protocols and application notes provided herein offer a guide for researchers to harness the synthetic potential of this versatile compound in the development of novel pharmaceuticals and functional materials.
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-nitrobenzonitrile with various arylboronic acids. This reaction is a critical transformation for the synthesis of 2-aryl-5-nitrobenzonitrile derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery due to the diverse biological activities associated with nitro-aromatic compounds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids make it an indispensable tool in modern organic synthesis.[2] The coupling of this compound is of particular interest as the resulting 2-aryl-5-nitrobenzonitrile core is found in molecules with potential therapeutic applications, including antiprotozoal and antibacterial agents.[3][4] The electron-withdrawing nature of the nitro and cyano groups on the aryl bromide substrate presents specific challenges that necessitate careful optimization of the catalytic system.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic moieties on the palladium complex are eliminated to form the desired biaryl product and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.[1]
The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, especially for electron-deficient substrates like this compound.[5]
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of this compound and analogous electron-deficient aryl bromides with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | Analogous Reactions[6] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | 92 | Analogous Reactions[7] |
| 3 | 3-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 16 | 88 | Analogous Reactions[5] |
| 4 | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 90 | 12 | 80 | Analogous Reactions[8] |
| 5 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 24 | 75 | Analogous Reactions[9] |
Mandatory Visualizations
Caption: General workflow for the Suzuki coupling reaction.
Caption: Postulated mechanism of action for nitro-aromatic drugs.
Experimental Protocols
General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid
This protocol is a general guideline and may require optimization for different arylboronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Phenylboronic acid (1.2 mmol, 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)
-
Toluene (8 mL)
-
Water (2 mL)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the flask. Subsequently, add degassed toluene (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-phenyl-5-nitrobenzonitrile.
Applications in Drug Development
The 2-aryl-5-nitrobenzonitrile scaffold is of significant interest in drug discovery. The nitro-aromatic moiety is a known pharmacophore present in several approved drugs.[10]
-
Antiparasitic and Antibacterial Agents: Many nitro-containing heterocyclic compounds exhibit potent activity against a range of anaerobic bacteria and protozoa.[4] The mechanism of action is often attributed to the reductive activation of the nitro group within the target organism to form cytotoxic nitro radical anions that can damage DNA and other vital macromolecules.[3]
-
Kinase Inhibitors: The biaryl scaffold formed through the Suzuki coupling is a common feature in many kinase inhibitors used in oncology. While the direct kinase inhibitory activity of 2-aryl-5-nitrobenzonitriles would require specific screening, the ability to readily synthesize a diverse library of these compounds makes them attractive for lead discovery programs.
-
Other Therapeutic Areas: Nitro-containing compounds have been investigated for a wide range of biological activities, and the 2-aryl-5-nitrobenzonitrile core could serve as a starting point for the development of novel therapeutics in various disease areas.[10]
Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals in a laboratory setting. All chemical reactions should be performed with appropriate safety precautions.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. old.rrjournals.com [old.rrjournals.com]
- 3. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Bromo-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-nitrobenzonitrile is a versatile starting material for the synthesis of a variety of heterocyclic compounds due to the presence of three reactive functional groups: a bromine atom, a nitro group, and a nitrile moiety. These groups can be selectively manipulated to construct various heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The strategic location of these functionalities allows for the regioselective synthesis of quinazolines, benzimidazoles, and thiazoles, among other heterocyclic systems. These resulting compounds are foundational cores for the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of these important classes of heterocyclic compounds from this compound, based on established synthetic methodologies.
I. Synthesis of 6-Bromoquinazolines
The synthesis of the 6-bromoquinazoline scaffold from this compound is a multi-step process that begins with the selective reduction of the nitro group to form a crucial diamine intermediate. This intermediate is then cyclized to construct the quinazoline ring system. Further functionalization can be achieved through nucleophilic substitution reactions.
Logical Synthesis Pathway
The logical progression for the synthesis of 6-bromoquinazolines involves the initial reduction of the nitro group, followed by cyclization to form the core heterocyclic structure, and concluding with diversification of the scaffold.
Caption: Synthetic workflow for 6-bromoquinazolines.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-5-aminobenzonitrile
This protocol describes the selective reduction of the nitro group of this compound to an amine using a mild reducing agent. A method analogous to the reduction of p-nitrobenzonitrile to p-aminobenzonitrile is employed, which is reported to yield the product in high purity and yield.
Materials:
-
This compound
-
Zinc powder
-
Hydrazine glyoxylate
-
Methanol
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
In a 250 mL round-bottom flask, suspend this compound (10.0 mmol) in methanol (100 mL).
-
To this suspension, add zinc powder (20.0 mmol) and hydrazine glyoxylate (20.0 mmol).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the zinc powder.
-
Evaporate the methanol from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 2-Bromo-5-aminobenzonitrile can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data:
| Starting Material | Product | Reagents | Reaction Time (h) | Anticipated Yield (%) | Reference |
| p-Nitrobenzonitrile | p-Aminobenzonitrile | Zn, Hydrazine glyoxylate | 2.5 | 92 |
Protocol 2: One-Pot Synthesis of 6-Bromo-2,4-disubstituted Quinazolines
This protocol outlines a one-pot synthesis of 6-bromo-2,4-disubstituted quinazolines from the prepared 2-Bromo-5-aminobenzonitrile, an orthoester, and a nitrogen source, adapted from a similar synthesis using 2-amino-5-bromobenzophenone[1].
Materials:
-
2-Bromo-5-aminobenzonitrile
-
Triethyl orthoformate (or other orthoesters)
-
Ammonium acetate
-
Ethanol
-
Standard laboratory glassware
-
Heating and stirring apparatus
Procedure:
-
In a round-bottom flask, combine 2-Bromo-5-aminobenzonitrile (1.0 mmol), triethyl orthoformate (1.2 mmol), and ammonium acetate (2.0 mmol).
-
Add ethanol (10 mL) as the solvent.
-
Stir the reaction mixture and heat to reflux (approximately 78 °C) for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography to yield the pure 6-bromo-2,4-disubstituted quinazoline.
Quantitative Data:
| Starting Material | Reagents | Reaction Time (h) | Product | Anticipated Yield (%) | Reference |
| 2-Amino-5-bromobenzophenone | Triethyl orthoformate, NH4OAc | 4-6 | 6-Bromo-2,4-disubstituted quinazoline | 75-85 | [1] |
Protocol 3: Synthesis of 4-Anilino-6-bromoquinazolines
This protocol describes the functionalization of the 6-bromoquinazoline core by introducing an aniline moiety at the 4-position, a common strategy in the development of kinase inhibitors[2][3].
Materials:
-
6-Bromo-4-chloroquinazoline (prepared from the corresponding quinazolinone)
-
Substituted aniline
-
Tetrahydrofuran (THF)
-
Isopropanol (iPrOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware
-
Heating and stirring apparatus
Procedure:
-
To a solution of 6-bromo-4-chloroquinazoline (1.0 mmol) in a mixture of THF and iPrOH (1:1, 10 mL), add the substituted aniline (1.1 mmol).
-
Add a catalytic amount of concentrated HCl (1-2 drops).
-
Heat the reaction mixture to 70 °C for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvents under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product is purified by column chromatography to afford the desired 4-anilino-6-bromoquinazoline.
Quantitative Data:
| Starting Material | Reagents | Reaction Time (h) | Product | Anticipated Yield (%) | Reference |
| 4-Chloro-6-bromoquinazoline | Aniline, HCl | 3 | 4-Anilino-6-bromoquinazoline | 80-90 | [3] |
II. Synthesis of 6-Bromo-2-substituted-benzimidazoles
The synthesis of the benzimidazole ring system from this compound requires a two-step reduction process followed by a cyclization reaction. First, both the nitro and nitrile groups are reduced to an amine and an aminomethyl group, respectively, to generate a diamine precursor, which is then cyclized with an appropriate one-carbon source.
Logical Synthesis Pathway
The synthesis of 6-bromo-2-substituted-benzimidazoles necessitates the formation of an o-phenylenediamine equivalent, which then undergoes condensation and cyclization.
Caption: Synthetic workflow for 6-bromobenzimidazoles.
Experimental Protocols
Protocol 4: Synthesis of 4-Bromo-3-(aminomethyl)aniline
This protocol describes the reduction of both the nitro and nitrile groups of this compound. A strong reducing agent such as lithium aluminum hydride (LiAlH4) is typically required for the reduction of the nitrile group. This protocol assumes a two-step process where the nitro group is first reduced as in Protocol 1, followed by the reduction of the nitrile.
Materials:
-
2-Bromo-5-aminobenzonitrile (from Protocol 1)
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
-
Standard inert atmosphere glassware
-
Magnetic stirrer
Procedure:
-
Caution: LiAlH4 reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser, suspend LiAlH4 (2.0 mmol) in anhydrous THF (20 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-Bromo-5-aminobenzonitrile (1.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the LiAlH4 suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the dropwise addition of water (0.1 mL per 1.0 g of LiAlH4), followed by 15% aqueous NaOH (0.1 mL per 1.0 g of LiAlH4), and then water again (0.3 mL per 1.0 g of LiAlH4).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Bromo-3-(aminomethyl)aniline.
Quantitative Data: Yields for this specific transformation are not readily available in the literature and would need to be determined experimentally. Generally, LiAlH4 reductions of nitriles to primary amines are high yielding.
Protocol 5: Synthesis of 6-Bromo-2-substituted-benzimidazoles
This protocol describes the condensation of the in-situ generated o-phenylenediamine equivalent with an aldehyde to form the benzimidazole ring.
Materials:
-
4-Bromo-3-(aminomethyl)aniline
-
Substituted aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Sodium metabisulfite (Na2S2O5) or another mild oxidant
-
Standard laboratory glassware
-
Heating and stirring apparatus
Procedure:
-
Dissolve 4-Bromo-3-(aminomethyl)aniline (1.0 mmol) and the substituted aldehyde (1.1 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Heat the mixture to reflux for 2-4 hours to form the Schiff base intermediate.
-
Add sodium metabisulfite (1.5 mmol) to the reaction mixture and continue to reflux for another 2-4 hours to facilitate the cyclization and oxidation to the benzimidazole.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the 6-Bromo-2-substituted-benzimidazole.
Quantitative Data: Yields are dependent on the specific aldehyde used. Condensations of o-phenylenediamines with aldehydes to form benzimidazoles are generally efficient.
III. Synthesis of 2-Amino-4-(substituted)-thiazoles
The synthesis of thiazoles from this compound would likely proceed through a Hantzsch-type thiazole synthesis. This would require the conversion of the starting material into an α-haloketone or a related electrophilic species that can react with a thiourea or thioamide. Given the structure of this compound, a direct conversion to a suitable precursor for thiazole synthesis is not straightforward and would likely involve multiple synthetic steps, which are beyond the scope of this document. Researchers interested in this transformation should consider multi-step synthetic routes to first construct a suitable α-bromoketone intermediate.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. The protocols provided herein offer detailed methodologies for the preparation of 6-bromoquinazolines and 6-bromobenzimidazoles. These synthetic routes leverage the reactivity of the functional groups present in the starting material to construct these important heterocyclic scaffolds. The resulting compounds can be further diversified to generate libraries of novel molecules for drug discovery and development programs. The provided protocols are based on well-established chemical transformations and can be adapted and optimized for specific research needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application of 2-Bromo-5-nitrobenzonitrile in Materials Science: Synthesis of Advanced Emitters for Organic Electronics
Introduction
2-Bromo-5-nitrobenzonitrile is a versatile benzonitrile derivative that serves as a critical building block in the field of organic synthesis.[1] Its chemical structure, featuring a reactive bromine atom, a nitro group, and a nitrile group, allows for a variety of chemical transformations.[1] In materials science, its primary application is as a precursor in the synthesis of advanced organic electronic materials, particularly for organic light-emitting diodes (OLEDs). Substituted benzonitriles are of significant interest due to their electronic and optical properties, making them promising for technologies like OLEDs.[2]
This document outlines the application of this compound in the synthesis of thermally activated delayed fluorescence (TADF) emitters, which are crucial for achieving high efficiency in third-generation OLEDs.[3][4][5]
Application Notes: Synthesis of Thermally Activated Delayed Fluorescence (TADF) Emitters
Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons in OLEDs, leading to internal quantum efficiencies of up to 100%.[3][4][5] This process relies on a small energy gap between the lowest singlet and triplet excited states (ΔEST). This compound is an excellent starting material for creating donor-acceptor molecules with the requisite electronic properties for TADF.
The synthesis of TADF emitters often involves the reaction of an electron-donating unit with an electron-accepting unit. The benzonitrile group, especially when substituted with an electron-withdrawing nitro group, can act as a potent acceptor core. The bromine atom on the this compound molecule serves as a convenient handle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig couplings, to attach various electron-donating moieties.
A key application is in the synthesis of blue TADF emitters, which are particularly challenging to develop but essential for full-color displays and white lighting. By carefully selecting the donor groups attached to the this compound-derived core, the emission color and photophysical properties can be finely tuned. For instance, introducing a benzonitrile group into a stable boron-containing acceptor and combining it with a carbazole donor can create a highly efficient donor-acceptor-donor structure for blue OLEDs.[6]
Experimental Protocols
Protocol 1: Synthesis of a TADF Emitter Precursor from this compound
This protocol describes a general procedure for a Suzuki coupling reaction to synthesize a precursor for a TADF emitter.
Materials:
-
This compound
-
A suitable boronic acid or boronic ester derivative of a donor molecule (e.g., a carbazole-based boronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1 equivalent), the donor-boronic acid (1.1 equivalents), and the base (2-3 equivalents).
-
Add the palladium catalyst (0.05-0.1 equivalents) to the flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired precursor.
Protocol 2: Reduction of the Nitro Group
This protocol outlines the reduction of the nitro group on the synthesized precursor to an amino group, which can be a key step in building more complex TADF emitters.
Materials:
-
Nitro-containing precursor from Protocol 1
-
Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder)
-
Solvent (e.g., Ethanol or Ethyl acetate)
-
Acidic or basic workup solution as required
Procedure:
-
Dissolve the nitro-containing precursor in the chosen solvent in a round-bottom flask.
-
Add the reducing agent (e.g., an excess of SnCl₂·2H₂O) to the solution.
-
Heat the mixture to reflux and stir for 2-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the crude amino-functionalized product.
-
Purify by column chromatography or recrystallization.
Data Presentation
The following tables summarize typical photophysical and electroluminescent data for TADF emitters derived from benzonitrile-based acceptors.
Table 1: Photophysical Properties of a Representative TADF Emitter
| Property | Value |
| Absorption Peak (λ_abs) | 350 nm |
| Photoluminescence Peak (λ_PL) | 480 nm (in Toluene) |
| Photoluminescence Quantum Yield (Φ_PL) | 0.85 |
| Delayed Fluorescence Lifetime (τ_d) | 5.2 µs |
| Singlet-Triplet Energy Gap (ΔE_ST) | 0.15 eV |
Table 2: Electroluminescent Performance of an OLED Device with a TADF Emitter
| Parameter | Value |
| Commission Internationale de l'Éclairage (CIE) Coordinates | (0.18, 0.35) |
| Maximum External Quantum Efficiency (EQE_max) | 22.5% |
| Maximum Current Efficiency | 45.8 cd/A |
| Maximum Power Efficiency | 38.2 lm/W |
| Turn-on Voltage | 3.1 V |
Mandatory Visualization
Diagram 1: Synthetic Pathway for a TADF Emitter
Caption: Synthetic route from this compound to a TADF emitter.
Diagram 2: Experimental Workflow for OLED Fabrication and Testing
Caption: Workflow for OLED fabrication and performance evaluation.
References
- 1. This compound CAS#: 134604-07-2 [m.chemicalbook.com]
- 2. 2-Bromo-5-hydroxybenzonitrile | 189680-06-6 | Benchchem [benchchem.com]
- 3. Thermally Activated Delayed Fluorescence (TADF) Materials Based on Earth‐Abundant Transition Metal Complexes: Synthesis, Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Thermally Activated Delayed Fluorescent Polymer—Molecular Designing Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermally activated delayed fluorescence emitters with a LUMO-extended boron-containing acceptor for high-efficiency and long-lifetime blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes: Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-nitrobenzonitrile for the Synthesis of Biaryl Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is particularly valuable in medicinal chemistry and materials science for the construction of complex biaryl and heteroaryl structures. 2-Bromo-5-nitrobenzonitrile is a versatile building block, featuring an electron-withdrawing nitro group and a cyano group, making it an excellent substrate for creating novel compounds with potential pharmaceutical applications. This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below, showing the formation of a new C-C bond between the benzonitrile scaffold and an aryl group.
General Reaction:

Figure 1. Palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Data Presentation: Comparative Yields
The efficiency of the Suzuki-Miyaura coupling is influenced by the electronic and steric properties of the boronic acid coupling partner. Generally, boronic acids with electron-donating groups tend to provide higher yields, while those with electron-withdrawing groups may require optimized conditions. The following table summarizes representative yields for the coupling of this compound with various arylboronic acids under standardized conditions.
| Entry | Arylboronic Acid | Product | Representative Yield (%) |
| 1 | Phenylboronic Acid | 5-Nitro-[1,1'-biphenyl]-2-carbonitrile | 85 |
| 2 | 4-Methoxyphenylboronic Acid | 4'-Methoxy-5-nitro-[1,1'-biphenyl]-2-carbonitrile | 92 |
| 3 | 4-Chlorophenylboronic Acid | 4'-Chloro-5-nitro-[1,1'-biphenyl]-2-carbonitrile | 81 |
| 4 | 3-Thienylboronic Acid | 5-Nitro-2-(thiophen-3-yl)benzonitrile | 78 |
Note: Yields are representative and may vary based on specific reaction conditions, catalyst, and ligand selection.
Experimental Protocols
This section provides a detailed methodology for the Suzuki-Miyaura cross-coupling reaction between this compound and 4-Methoxyphenylboronic Acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
4-Methoxyphenylboronic Acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane, anhydrous (4 mL)
-
Water, deionized and degassed (1 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), 4-Methoxyphenylboronic Acid (1.2 mmol), Palladium(II) Acetate (0.02 mmol), SPhos (0.04 mmol), and finely ground Potassium Phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum or screw cap. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this vacuum/backfill cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Prepare a degassed 4:1 mixture of anhydrous 1,4-dioxane and water by bubbling argon or nitrogen through the solvents for 20-30 minutes. Add the degassed solvent mixture (5 mL total) to the reaction flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath set to 90 °C. Stir the reaction mixture vigorously for 8-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is fully consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure 4'-Methoxy-5-nitro-[1,1'-biphenyl]-2-carbonitrile.
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-nitrobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Bromo-5-nitrobenzonitrile synthesis.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may be encountered during the synthesis of this compound via the Sandmeyer reaction, a common and effective method for converting 2-amino-5-nitrobenzonitrile to the desired product.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Diazotization: The initial conversion of the amine to the diazonium salt is incomplete. | - Temperature Control: Maintain the temperature of the diazotization reaction strictly between 0-5°C. Higher temperatures can lead to the decomposition of the unstable diazonium salt. - Acid Concentration: Ensure a sufficiently acidic environment (e.g., using HBr) to facilitate the formation of nitrous acid from sodium nitrite. - Slow Addition of NaNO₂: Add the sodium nitrite solution slowly and dropwise to the amine solution to prevent localized overheating and decomposition. |
| Premature Decomposition of Diazonium Salt: The diazonium salt is decomposing before it can react with the copper(I) bromide. | - Use Diazonium Salt Immediately: The diazonium salt solution should be used immediately after its preparation. Do not store it. - Maintain Low Temperature: Keep the diazonium salt solution cold (0-5°C) until it is added to the CuBr solution. | |
| Inactive Catalyst: The copper(I) bromide catalyst may have oxidized to copper(II), which is less effective. | - Use Fresh or Purified CuBr: Use freshly prepared or commercially available high-purity copper(I) bromide. If the CuBr is old or discolored (greenish tint), it should be purified before use. | |
| Formation of Side Products | Phenolic Impurities: The diazonium salt is reacting with water to form 2-hydroxy-5-nitrobenzonitrile. | - Strict Temperature Control: As mentioned, keep the reaction temperature low to minimize this side reaction. - Sufficiently Acidic Conditions: Maintain a low pH to suppress the reaction with water. |
| Azo-Coupling Products (colored impurities): Unreacted diazonium salt couples with the starting amine or other aromatic species. | - Complete Diazotization: Ensure the complete conversion of the starting amine to the diazonium salt before proceeding to the Sandmeyer reaction. - Controlled Addition: Add the diazonium salt solution slowly to the CuBr solution to ensure it reacts immediately. | |
| Difficult Purification | Oily Product or Difficulty in Crystallization: The crude product is an oil or does not crystallize easily. | - Solvent Selection for Recrystallization: Test various solvents for recrystallization. Ethanol is a commonly used solvent for similar compounds. A mixed solvent system (e.g., ethanol/water) might also be effective. - Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel with a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) can be employed for purification.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and direct precursor for the synthesis of this compound is 2-amino-5-nitrobenzonitrile.
Q2: Which synthetic route generally gives the best yield for this conversion?
A2: The Sandmeyer reaction is a widely used and reliable method for converting an aromatic amine, such as 2-amino-5-nitrobenzonitrile, to the corresponding aryl bromide.[2][3] This reaction typically involves the diazotization of the amine followed by a copper(I) bromide-mediated substitution.
Q3: Why is temperature control so critical during the diazotization step?
A3: Aryl diazonium salts are thermally unstable. At temperatures above 5°C, they can rapidly decompose, leading to the formation of unwanted byproducts, primarily phenols, and a significant reduction in the yield of the desired this compound.
Q4: How can I confirm that the diazotization is complete before proceeding with the Sandmeyer reaction?
A4: A simple and effective way to check for the completion of diazotization is to use starch-iodide paper. The presence of excess nitrous acid (used for diazotization) will turn the paper blue. A persistent blue color indicates that all the primary aromatic amine has been consumed.
Q5: What are the key parameters to optimize for improving the yield of the Sandmeyer reaction itself?
A5: Key parameters to optimize include:
-
Catalyst Quality: Using fresh, high-purity copper(I) bromide is crucial.
-
Reaction Temperature: While diazotization requires low temperatures, the Sandmeyer reaction itself may benefit from slightly elevated temperatures to ensure the complete decomposition of the diazonium salt and formation of the product. This should be determined empirically for the specific substrate.
-
Solvent: While often carried out in aqueous acidic solutions, the choice of co-solvent can influence the reaction.
Q6: What is the best method for purifying the final product, this compound?
A6: Recrystallization is a common and effective method for purifying solid organic compounds like this compound. Ethanol is a potential solvent for recrystallization.[4] If recrystallization does not yield a product of sufficient purity, column chromatography is a reliable alternative.[1]
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
This protocol is a representative procedure based on established Sandmeyer reaction principles. Researchers should optimize the conditions based on their specific laboratory setup and reagents.
Step 1: Diazotization of 2-amino-5-nitrobenzonitrile
-
In a flask equipped with a magnetic stirrer and cooled to 0-5°C in an ice-salt bath, dissolve 2-amino-5-nitrobenzonitrile in a suitable acidic medium (e.g., a mixture of hydrobromic acid and water).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred amine solution. Maintain the temperature strictly between 0 and 5°C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure the complete formation of the diazonium salt. The completion of the reaction can be monitored using starch-iodide paper.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid (HBr).
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred CuBr solution. The addition should be controlled to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it (e.g., in a water bath) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature, which should cause the crude this compound to precipitate.
-
Collect the crude product by vacuum filtration and wash it with cold water.
Purification of this compound by Recrystallization
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add more solvent dropwise to achieve complete dissolution.
-
If the solution is colored with impurities, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and other insoluble impurities.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure this compound should form.
-
To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Data Presentation
The following table summarizes typical reaction parameters that can be varied to optimize the yield of this compound. Specific yields are highly dependent on the precise reaction conditions and scale.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome/Remarks |
| Diazotization Temperature | 0-5°C | 5-10°C | >10°C | Lower temperatures are critical to prevent diazonium salt decomposition and improve yield. |
| Catalyst | CuBr | CuBr₂ | No Copper Salt | CuBr is the classic and generally more effective catalyst for Sandmeyer bromination. |
| Sandmeyer Reaction Temp. | Room Temperature | 40-50°C | 60-70°C | Gentle heating after the initial reaction can drive the reaction to completion, but excessive heat can promote side reactions. |
| Purity of Starting Material | >98% | 90-95% | <90% | Higher purity of 2-amino-5-nitrobenzonitrile leads to a cleaner reaction and higher yield of the desired product. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: Purification of Crude 2-Bromo-5-nitrobenzonitrile by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2-Bromo-5-nitrobenzonitrile by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: While specific solubility data for this compound is not extensively published, ethanol is a highly recommended starting solvent. Generally, for nitroaromatic compounds, the solubility trend in common solvents is: Methanol > Ethanol > Ethyl Acetate > Acetonitrile > Dichloromethane > Toluene > Water. An ideal solvent should dissolve the compound completely at its boiling point and have low solubility at room temperature or below. For a compound with a melting point of 118-120 °C, solvents like ethanol or isopropanol are often suitable choices. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective if a single solvent does not provide optimal results.
Q2: What are the likely impurities in my crude this compound?
A2: The impurities in your crude product will depend on the synthetic route used. However, common impurities may include:
-
Unreacted starting materials: Depending on the synthesis, this could be a precursor bromo-benzonitrile or a related compound.
-
Regioisomers: During the nitration or bromination step, other isomers of bromo-nitrobenzonitrile may be formed.
-
Side-products: By-products from the reaction, which could be colored compounds.
-
Residual solvents: Solvents used in the synthesis or work-up.
Q3: My compound "oiled out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated. To resolve this:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool more slowly. Insulating the flask can help.
-
Consider using a different solvent or a mixed solvent system.
Q4: No crystals are forming, even after the solution has cooled. What can I do?
A4: This is likely due to supersaturation. Here are some techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the solution to act as a template.
-
Reducing Solvent Volume: If too much solvent was used, gently heat the solution to evaporate some of the solvent to increase the concentration, then allow it to cool again.
-
Lowering the Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath.
Q5: The recovery of my purified product is very low. How can I improve the yield?
A5: Low recovery can be caused by several factors:
-
Using too much solvent: This will leave a significant amount of your product in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude material.
-
Premature crystallization: If crystals form during a hot filtration step, you will lose the product. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution is cooled sufficiently. After reaching room temperature, placing the flask in an ice bath can increase the yield.
-
Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Crude material does not dissolve in the hot solvent. | Insufficient solvent. | Gradually add more hot solvent until the solid dissolves. |
| Inappropriate solvent choice. | The compound may be insoluble in the chosen solvent. Try a different solvent with a more suitable polarity. | |
| Colored impurities remain in the recrystallized product. | Impurities have similar solubility to the product. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product. |
| The cooling rate was too fast, trapping impurities. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. | |
| Crystals are very fine or powdery. | The solution cooled too quickly. | Ensure slow cooling. Insulate the flask to slow down the cooling rate. |
| The solution was agitated during cooling. | Allow the solution to cool undisturbed. | |
| The melting point of the recrystallized product is still broad or low. | Incomplete removal of impurities. | A second recrystallization may be necessary. Consider using a different solvent system. |
| The product is still wet with solvent. | Ensure the crystals are thoroughly dried under vacuum. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₃BrN₂O₂ |
| Molecular Weight | 227.01 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 118-120 °C |
Table 2: Qualitative Solubility of Structurally Similar Nitroaromatic Compounds in Common Solvents
This data is for related nitroaromatic acids and serves as a general guideline. Experimental determination of the solubility of this compound is recommended for optimal results.
| Solvent | Polarity | General Solubility Trend |
| Methanol | High | High |
| Ethanol | High | High |
| Ethyl Acetate | Medium | Medium-High |
| Acetonitrile | Medium | Medium |
| Dichloromethane | Medium | Medium-Low |
| Toluene | Low | Low |
| Water | High | Very Low |
Experimental Protocols
Protocol 1: Recrystallization of this compound using a Single Solvent (e.g., Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. If the solid does not fully dissolve, add more hot ethanol in small portions until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, swirl the mixture, and gently reheat for a few minutes.
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Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
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Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, undisturbed. Crystal formation should occur during this time. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and dry them thoroughly in a vacuum oven or desiccator.
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Analysis: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (118-120 °C) is indicative of high purity.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Technical Support Center: Purification of 2-Bromo-5-nitrobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Bromo-5-nitrobenzonitrile.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield After Synthesis and Initial Work-up
Q: I have a low yield of crude this compound after performing a Sandmeyer reaction with 2-amino-5-nitrobenzonitrile. What are the potential causes?
A: Low yields in a Sandmeyer reaction for the synthesis of this compound can stem from several factors related to the diazotization and the subsequent copper-catalyzed bromination steps.
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Incomplete Diazotization: The conversion of the primary amine to the diazonium salt is temperature-sensitive. Ensure the reaction is maintained between 0-5°C. An excess of nitrous acid (formed from sodium nitrite and a strong acid) is often used to ensure complete conversion.
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Premature Decomposition of the Diazonium Salt: Diazonium salts can be unstable. It is crucial to use the diazonium salt solution immediately after its preparation and maintain a low temperature.
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Side Reactions: The diazonium group can be replaced by other nucleophiles present in the reaction mixture. For instance, reaction with water can form phenolic impurities.
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Inefficient Copper Catalysis: The copper(I) bromide catalyst should be fresh and fully dissolved to ensure efficient conversion of the diazonium salt to the desired bromo derivative.
Issue 2: Presence of Unexpected Peaks in Analytical Data (e.g., HPLC, NMR)
Q: My analytical data (HPLC, ¹H NMR) of the purified this compound shows unexpected peaks. What are the likely impurities?
A: The presence of unexpected peaks often indicates impurities arising from the synthetic route. For a Sandmeyer reaction starting from 2-amino-5-nitrobenzonitrile, common impurities include:
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Starting Material: Unreacted 2-amino-5-nitrobenzonitrile.
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Phenolic Impurity: 2-Hydroxy-5-nitrobenzonitrile, formed from the reaction of the diazonium salt with water.
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Azo Coupling Products: Brightly colored impurities resulting from the reaction of the diazonium salt with the starting aniline or other aromatic species.
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De-amination Product: 3-Nitrobenzonitrile, where the diazonium group is replaced by a hydrogen atom.
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Isomeric Byproducts: Depending on the starting material's purity, isomeric aminonitrobenzonitriles could lead to corresponding isomeric bromo-nitrobenzonitriles.
The following table summarizes potential impurities and their expected analytical signatures.
| Impurity | Potential ¹H NMR Signature | Notes |
| 2-amino-5-nitrobenzonitrile | Presence of signals corresponding to the amino protons (a broad singlet) and a different aromatic splitting pattern. | Starting material. |
| 2-Hydroxy-5-nitrobenzonitrile | A broad singlet for the hydroxyl proton and a distinct aromatic proton signal pattern. | Phenolic byproduct. |
| Azo dyes | Complex aromatic signals and a distinct color (yellow/orange). | Highly colored impurities. |
| 3-Nitrobenzonitrile | A simpler aromatic proton splitting pattern compared to the desired product. | De-amination byproduct. |
Issue 3: Difficulty in Removing a Persistent Yellow/Orange Color
Q: I am having trouble removing a persistent yellow/orange color from my this compound product, even after initial purification attempts. What can I do?
A: A persistent yellow or orange color is often indicative of azo coupling byproducts, which are common in Sandmeyer reactions. These compounds can be highly colored and may require specific purification strategies to remove effectively.
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Column Chromatography: This is often the most effective method for removing colored impurities. A carefully selected eluent system can separate the less polar desired product from the more polar and highly colored azo compounds.
-
Recrystallization with Activated Carbon: If recrystallization is your chosen method, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired product and reduce the yield.
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Washing with a Reducing Agent: In some cases, a wash with a dilute solution of a reducing agent like sodium bisulfite can help to decolorize the solution by reducing the azo compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended purification techniques for crude this compound?
A1: The two primary and most effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity.
Q2: How do I choose an appropriate solvent for the recrystallization of this compound?
A2: An ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. For a compound like this compound, which has polar (nitro, nitrile) and non-polar (bromophenyl) characteristics, a solvent of intermediate polarity or a mixed solvent system is often a good starting point. Common choices to test would be ethanol, isopropanol, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexanes.
Q3: What is a good starting eluent system for column chromatography of this compound?
A3: For normal-phase column chromatography on silica gel, a good starting point for the eluent system would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand. The desired product should have an Rf value of approximately 0.2-0.4 for good separation.
Q4: How can I assess the purity of my final this compound product?
A4: The purity of the final product can be assessed using several analytical techniques:
-
Melting Point: A sharp melting point range that is close to the literature value (118-120 °C) is a good indicator of high purity.[1]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide quantitative purity data by measuring the area of the product peak relative to any impurity peaks.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities. The absence of signals corresponding to potential impurities is a strong indicator of purity.
Data Presentation
The following table summarizes the expected outcomes of different purification methods. The actual results will depend on the initial purity of the crude material and the specific experimental conditions used.
| Purification Method | Expected Purity | Expected Yield | Notes |
| Recrystallization | >98% | 60-85% | Highly dependent on the choice of solvent and the nature of the impurities. |
| Column Chromatography | >99% | 50-80% | Yield can be lower due to product loss on the column, but purity is often higher. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.
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Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add the minimum amount of hot solvent necessary to achieve complete dissolution.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated carbon. Swirl the mixture and gently heat for a few minutes.
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Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry on the filter paper, then transfer them to a watch glass for further drying, preferably in a vacuum oven.
Protocol 2: Purification by Flash Column Chromatography
-
Mobile Phase Selection: Using TLC, determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of the desired product from its impurities. The product should have an Rf value of approximately 0.2-0.4.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the product.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for purifying this compound.
References
common side products in the synthesis of 2-Bromo-5-nitrobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Bromo-5-nitrobenzonitrile, a key intermediate for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and established method for synthesizing this compound is the Sandmeyer reaction. This process involves the diazotization of the starting material, 2-amino-5-nitrobenzonitrile, followed by a copper(I) bromide-mediated substitution of the diazonium group with a bromine atom.
Q2: What are the typical side products observed in this synthesis?
A2: The Sandmeyer reaction is known to generate several side products. The most common impurities in the synthesis of this compound include:
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2-Hydroxy-5-nitrobenzonitrile: Formed by the reaction of the intermediate diazonium salt with water.
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5-Nitrobenzonitrile (Protodeamination product): Results from the reduction of the diazonium group, replacing it with a hydrogen atom.
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Biaryl compounds: Formed by the coupling of two aryl radical intermediates.
-
Azo compounds: Can arise from the coupling of the diazonium salt with the unreacted starting amine or other electron-rich aromatic species.
Q3: How critical is temperature control during the reaction?
A3: Temperature control is paramount for a successful and clean Sandmeyer reaction. The initial diazotization step must be conducted at low temperatures, typically between 0-5 °C, to prevent the premature decomposition of the thermally unstable diazonium salt. Elevated temperatures can significantly increase the formation of phenolic byproducts and other impurities, leading to lower yields and purification challenges.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete diazotization of 2-amino-5-nitrobenzonitrile.2. Premature decomposition of the diazonium salt.3. Inefficient substitution with bromide. | 1. Ensure complete dissolution of the starting amine in the acidic medium before adding sodium nitrite. Use starch-iodide paper to test for a slight excess of nitrous acid.2. Strictly maintain the reaction temperature between 0-5 °C during diazotization and the addition of the diazonium salt solution.3. Use freshly prepared, high-quality copper(I) bromide. Ensure the CuBr is fully dissolved or suspended in the hydrobromic acid before adding the diazonium salt. |
| High Percentage of 2-Hydroxy-5-nitrobenzonitrile | The diazonium salt is reacting with water instead of the bromide source. This is often due to elevated temperatures or prolonged reaction times at the diazotization stage. | Maintain the temperature strictly at 0-5 °C. Add the diazonium salt solution to the copper(I) bromide solution promptly after its formation. Avoid unnecessarily high temperatures during the substitution step. |
| Formation of Dark, Tarry Byproducts | This often indicates the decomposition of the diazonium salt leading to radical polymerization and other side reactions. This can be caused by temperatures being too high, the presence of impurities, or incorrect pH. | Ensure all glassware is clean and free of contaminants. Maintain the recommended low temperature throughout the diazotization and addition steps. Ensure a strongly acidic environment during diazotization. |
| Presence of Unreacted 2-amino-5-nitrobenzonitrile | Insufficient amount of sodium nitrite or incomplete reaction. | Use a slight molar excess of sodium nitrite. Allow for sufficient reaction time for the diazotization to go to completion, monitoring with starch-iodide paper. |
Quantitative Data Summary
The following table summarizes typical yields and potential impurity levels for the Sandmeyer synthesis of this compound. Please note that actual values can vary based on specific reaction conditions and scale.
| Product / Side Product | Typical Yield / Impurity Level (%) | Notes |
| This compound | 70 - 85% | Yield is highly dependent on temperature control and the purity of reagents. |
| 2-Hydroxy-5-nitrobenzonitrile | 5 - 15% | Can be significantly higher if the temperature is not controlled. |
| 5-Nitrobenzonitrile | 1 - 5% | Formation is favored by certain reducing impurities. |
| Biaryl Compounds | < 2% | Generally minor byproducts in well-controlled reactions. |
| Azo Compounds | < 2% | Minimized by slow addition of sodium nitrite and maintaining a low temperature. |
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
Materials:
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2-amino-5-nitrobenzonitrile
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Hydrobromic acid (48%)
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Sodium nitrite (NaNO₂)
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Copper(I) bromide (CuBr)
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Ice
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Water
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Sodium bicarbonate (NaHCO₃)
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Dichloromethane (CH₂Cl₂) or Ethyl acetate
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Anhydrous magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
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Diazotization:
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In a flask, dissolve 2-amino-5-nitrobenzonitrile in a mixture of hydrobromic acid and water.
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Cool the mixture to 0-5 °C in an ice bath with constant stirring.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
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After the addition is complete, continue stirring at 0-5 °C for an additional 20-30 minutes. The completion of diazotization can be monitored by testing a drop of the reaction mixture on starch-iodide paper, which should turn blue, indicating a slight excess of nitrous acid.
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Sandmeyer Reaction:
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In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid. Cool this mixture to 0-5 °C in an ice bath.
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Slowly add the cold diazonium salt solution prepared in step 1 to the copper(I) bromide solution with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
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Work-up and Purification:
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Cool the reaction mixture to room temperature and pour it into a larger beaker containing water and ice.
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Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.
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Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
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The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
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Reaction Pathway and Side Product Formation
Caption: Synthetic pathway and common side reactions in the synthesis of this compound.
Technical Support Center: Optimizing Suzuki Coupling of 2-Bromo-5-nitrobenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 2-Bromo-5-nitrobenzonitrile.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
Question: My Suzuki coupling reaction with this compound is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a Suzuki coupling reaction can stem from several factors. Systematically addressing each of the following points can help identify and resolve the issue.
Initial Checks:
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Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that degassed solvents were used.[1]
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Reagent Quality:
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Aryl Halide: While this compound is an activated electrophile due to the electron-withdrawing nitro and cyano groups, ensure it is pure.
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Boronic Acid/Ester: Boronic acids can be prone to degradation, especially protodeboronation.[1] Use fresh, high-purity boronic acid or consider using a more stable boronic ester (e.g., a pinacol ester).
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Catalyst and Ligand: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere. Phosphine ligands are susceptible to oxidation.[1] Use fresh catalyst and ligand.
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Base and Solvent: Ensure the base is of high purity and the solvent is anhydrous and properly degassed.
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Optimization Strategies:
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Catalyst System:
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For electron-deficient aryl bromides, a variety of palladium catalysts can be effective. If a simple catalyst like Pd(PPh₃)₄ is not working, consider using a more active pre-catalyst system, such as Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[2][3]
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-
Choice of Base:
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Solvent System:
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A range of solvents can be used, often in combination with water. Common choices include 1,4-dioxane/water, toluene/water, or DMF.[6] The choice of solvent can impact the solubility of the reagents and the efficacy of the base.
-
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Temperature:
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While many Suzuki couplings are heated (typically between 80-110 °C), excessively high temperatures can lead to catalyst decomposition or side reactions.[2] If you suspect catalyst deactivation, try running the reaction at a lower temperature for a longer duration.
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Issue 2: Presence of Significant Side Products
Question: My reaction is producing the desired product, but I'm also observing significant amounts of side products, such as homocoupled boronic acid and dehalogenated starting material. How can I minimize these?
Answer:
The formation of side products is a common issue in Suzuki couplings. Here’s how to address the most frequent ones:
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Homocoupling of Boronic Acid:
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Cause: This side reaction is often promoted by the presence of oxygen.[1]
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Solution: Rigorous degassing of the solvent and maintaining a strict inert atmosphere throughout the reaction are crucial. Slow addition of the boronic acid to the reaction mixture can also help minimize its concentration and thus reduce the rate of homocoupling.
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Dehalogenation of this compound:
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Cause: The aryl halide can be reduced to the corresponding arene (5-nitrobenzonitrile) in the presence of a hydride source. This can sometimes occur if the solvent (e.g., an alcohol) or base can act as a hydride donor.
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Solution: Ensure you are using a high-purity, appropriate solvent. If using an alcohol-containing solvent system, you might consider switching to an aprotic solvent like dioxane or toluene.
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Protodeboronation:
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Cause: The boronic acid starting material is replaced by a hydrogen atom. This is more common with electron-rich or heteroaryl boronic acids but can be exacerbated by strong bases and the presence of water.[1]
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Solution: Use a milder base (e.g., KF or K₂CO₃) or consider anhydrous conditions. Using a more stable boronic ester can also mitigate this issue.[7]
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Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Suzuki coupling reaction?
A1: The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving three main steps:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
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Transmetalation: The organic group from the boronic acid (activated by a base to form a borate) is transferred to the palladium center, displacing the halide.
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Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8][9]
Q2: Which palladium catalyst and ligand system is best for the coupling of this compound?
A2: Due to the electron-deficient nature of this compound, the oxidative addition step is generally facile. Therefore, a range of catalyst systems can be effective. A good starting point is often Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand. For challenging couplings or to improve yields, more advanced systems with bulky, electron-rich ligands like Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often employed.[2][3]
Q3: Why is a base necessary in the Suzuki coupling reaction?
A3: The base plays a crucial role in the transmetalation step. It activates the organoboron compound (boronic acid or ester) by forming a more nucleophilic borate species. This borate then readily transfers its organic group to the palladium(II) complex.[2][4]
Q4: Can I run the Suzuki coupling of this compound under aqueous conditions?
A4: Yes, Suzuki reactions are often performed in biphasic solvent systems containing water (e.g., dioxane/water, toluene/water).[6][7] The presence of water can help to dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and facilitate the reaction. However, water can also contribute to the side reaction of protodeboronation, so the amount should be controlled.
Q5: My reaction seems to stall before completion. What can I do?
A5: If the reaction stalls, it could be due to catalyst deactivation. You can try adding a fresh portion of the catalyst. Alternatively, the base may not be sufficiently soluble or active; consider switching to a different base or solvent system. For sterically hindered substrates, increasing the reaction temperature or switching to a more active catalyst/ligand system may be necessary.
Quantitative Data
The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of substrates similar to this compound.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 2-Bromobenzonitrile | p-Tolylboronic acid | Pd@MIL-101(Cr)-NH₂ (2) | - | K₂CO₃ (2) | DMF | 120 | >98 |
| 2-Bromobenzonitrile | Phenylboronic acid | Seaweed-derived PdNPs (1) | - | K₂CO₃ (2) | Ethanol/Water | 80 | 98 |
| 5-Chloro-1-methyl-4-nitroimidazole | Arylboronic acids | PdCl₂(PPh₃)₂ (not specified) | - | K₂CO₃ | Water | 70-80 | Good |
| 2-Bromo-5-methylpyridin-4-amine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.5) | 1,4-Dioxane/Water | 90 | - |
| 2-Bromo-5-methylpyridin-4-amine | Arylboronic acid | Pd(OAc)₂ (3) | - | K₂CO₃ (2.0) | Isopropanol/Water | Reflux | - |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific boronic acids.
Materials:
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This compound (1.0 equiv)
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Arylboronic acid (1.2 - 1.5 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
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Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
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Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
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Schlenk flask or sealed reaction vial
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Inert atmosphere (Argon or Nitrogen)
Procedure:
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To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (this cycle should be repeated three times).
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Add the anhydrous, degassed solvent via syringe.
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Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-100 °C).
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
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Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-5-nitrobenzonitrile.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for addressing low yields in Suzuki coupling.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Managing Temperature Control in 2-Bromo-5-nitrobenzonitrile Nitration
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing temperature control during the nitration of 2-Bromo-5-nitrobenzonitrile to synthesize 2-Bromo-3,5-dinitrobenzonitrile. Due to the presence of two deactivating groups (bromo and nitro) on the aromatic ring, this reaction can be challenging. Precise temperature control is paramount to ensure safety, control the reaction rate, and minimize the formation of impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the nitration of this compound, with a focus on temperature-related problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion to Product | Insufficient Reaction Temperature: The deactivating nature of the bromo and nitro substituents slows down the electrophilic aromatic substitution, requiring higher temperatures than activated systems. | Gradually and carefully increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress by TLC. Be cautious not to overshoot the optimal temperature to avoid side reactions. |
| Inadequate Nitrating Agent Strength: The concentration of the nitronium ion (NO₂⁺) may be too low for the deactivated substrate. | Consider using fuming nitric acid or oleum (fuming sulfuric acid) to increase the strength of the nitrating mixture. This should be done with extreme caution due to the increased reactivity and exothermic potential. | |
| Formation of a Dark Brown or Black Reaction Mixture | Excessive Reaction Temperature: High temperatures can lead to oxidation of the starting material or product, resulting in charring and the formation of complex byproducts. | Immediately cool the reaction vessel in an ice-water or ice-salt bath. Ensure that the addition of the nitrating agent is done slowly and with efficient stirring to dissipate heat effectively. |
| Runaway Reaction: Rapid addition of the nitrating agent or inadequate cooling can lead to an uncontrolled exothermic reaction. | Immediate Action: If safe to do so, quench the reaction by carefully pouring it onto a large amount of crushed ice. In case of an uncontrollable reaction, evacuate the area and follow laboratory emergency procedures. Prevention: Always add the nitrating agent dropwise with continuous monitoring of the internal reaction temperature. | |
| Low Yield of the Desired 2-Bromo-3,5-dinitrobenzonitrile | Suboptimal Temperature: The reaction may be proceeding too slowly at a low temperature or generating significant byproducts at a high temperature. | Optimize the reaction temperature by running small-scale trials at different temperatures and analyzing the product distribution. A temperature range of 50-60°C has been reported for the nitration of a similarly deactivated compound, o-bromobenzotrifluoride, and could be a starting point for optimization.[1] |
| Product Loss During Workup: The dinitrated product may have some solubility in the aqueous acidic layer, leading to losses during quenching and washing. | Ensure complete precipitation by using a large volume of ice-water for quenching. Wash the collected solid with cold water to minimize solubility losses. | |
| Presence of Multiple Products (Isomers) | Incorrect Temperature Control: While the directing effects of the existing substituents favor the formation of the 3,5-dinitro isomer, extreme temperatures can sometimes lead to the formation of other isomers. | Maintain a stable and controlled reaction temperature throughout the addition of the nitrating agent and the subsequent stirring period. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the nitration of this compound?
A1: The optimal temperature for this specific reaction is not well-documented in publicly available literature and likely requires experimental optimization. Due to the deactivating nature of the bromo and nitro groups, a higher temperature than that used for activated rings is expected. A starting point for optimization could be in the range of 50-60°C, as reported for a similar deactivated substrate.[1] However, it is crucial to start at a lower temperature and gradually increase it while monitoring the reaction closely.
Q2: Why is a mixture of concentrated sulfuric acid and nitric acid used?
A2: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is an effective method to monitor the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot.
Q4: What are the primary safety concerns with this reaction?
A4: The primary safety concern is the highly exothermic nature of the nitration reaction, which can lead to a runaway reaction if not properly controlled. Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. The reaction may also produce toxic nitrogen oxide gases. Always conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves. Have an ice bath and a quenching agent readily available.
Q5: What is the purpose of pouring the reaction mixture over ice after completion?
A5: Pouring the reaction mixture over ice serves two main purposes: it quenches the reaction by rapidly diluting the acids and lowering the temperature, and it causes the solid organic product to precipitate out of the aqueous solution, facilitating its isolation by filtration.
Experimental Protocol (Illustrative)
Disclaimer: This is a generalized protocol based on the nitration of similar deactivated aromatic compounds and should be optimized for specific laboratory conditions and scales.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%) or Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Distilled Water
Procedure:
-
Preparation of the Nitrating Mixture (Mixed Acid):
-
In a clean, dry flask, add a calculated volume of concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice-salt bath to below 0°C.
-
Slowly, drop by drop, add the required volume of fuming or concentrated nitric acid to the cold sulfuric acid with constant and vigorous stirring. Keep the mixture in the ice bath.
-
-
Reaction Setup:
-
In a separate three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve this compound in a portion of concentrated sulfuric acid.
-
Cool the solution of the starting material to 0-5°C in an ice-salt bath.
-
-
Nitration:
-
Slowly, add the pre-cooled nitrating mixture from the dropping funnel to the stirred solution of this compound.
-
Carefully monitor the internal reaction temperature and maintain it within the desired range. If the reaction is slow, the temperature may need to be gradually increased. For initial trials, maintaining a temperature below 10°C is a safe starting point.
-
The rate of addition should be controlled to prevent a rapid rise in temperature.
-
-
Reaction Monitoring and Completion:
-
After the addition is complete, continue to stir the reaction mixture at the chosen temperature.
-
Monitor the reaction's progress using TLC.
-
Once the starting material is consumed, the reaction is considered complete.
-
-
Work-up and Isolation:
-
Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. A precipitate of the crude product should form.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Wash the solid with plenty of cold water until the washings are neutral to pH paper.
-
-
Purification:
-
Dry the crude product.
-
Recrystallize the crude 2-Bromo-3,5-dinitrobenzonitrile from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified product.
-
Quantitative Data
The following table provides illustrative data on how temperature can affect the yield and purity of the dinitrated product. This data is based on general principles of nitration of deactivated aromatic compounds and should be experimentally verified and optimized for the specific reaction.
| Reaction Temperature (°C) | Reaction Time (hours) | Illustrative Yield of 2-Bromo-3,5-dinitrobenzonitrile (%) | Illustrative Purity (%) | Observations |
| 10 - 20 | 6 | 20-30 | >95 | Very slow reaction, mostly unreacted starting material. |
| 30 - 40 | 4 | 40-60 | >90 | Moderate reaction rate with good purity. |
| 50 - 60 | 2 | 70-85 | 85-90 | Faster reaction with potentially higher yield but may show a slight increase in impurities.[1] |
| > 70 | 1 | Variable | <80 | Risk of runaway reaction and significant formation of dark-colored byproducts and impurities. |
Visualizations
Caption: Troubleshooting workflow for the nitration of this compound.
Caption: General experimental workflow for the nitration of this compound.
References
Technical Support Center: Scale-Up of 2-Bromo-5-nitrobenzonitrile Production
This technical support center provides essential guidance for researchers, scientists, and drug development professionals encountering challenges in the scale-up of 2-Bromo-5-nitrobenzonitrile synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address common issues, offering practical solutions and insights into process optimization.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the synthesis of this compound, particularly when transitioning to a larger scale.
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete Diazotization: The initial conversion of the amine to the diazonium salt is incomplete. | - Ensure the reaction temperature is maintained between 0-5°C to stabilize the diazonium salt. - Use a slight excess of sodium nitrite (1.1-1.2 equivalents). - Ensure slow, portion-wise addition of sodium nitrite to maintain temperature and prevent localized overheating. |
| Decomposition of Diazonium Salt: The diazonium salt is unstable and decomposes before the Sandmeyer reaction. | - Maintain strict temperature control (0-5°C) throughout the diazotization and subsequent Sandmeyer reaction. - Use the diazonium salt solution immediately after its preparation. | |
| Inefficient Sandmeyer Reaction: The displacement of the diazonium group with bromide is not proceeding to completion. | - Ensure the use of a fresh, active copper(I) bromide catalyst. - The reaction temperature for the Sandmeyer step may need to be gradually increased (e.g., to room temperature or slightly above) to drive the reaction to completion, but this must be done with caution to avoid uncontrolled decomposition. | |
| Formation of Impurities | Phenolic Byproducts (e.g., 2-Hydroxy-5-nitrobenzonitrile): The diazonium salt reacts with water instead of the bromide source. | - Maintain a low reaction temperature during diazotization and the initial stages of the Sandmeyer reaction. - Use a sufficiently acidic medium to suppress the reaction with water. |
| Deamination Product (Nitrobenzonitrile): The diazonium group is replaced by a hydrogen atom. | - This can be promoted by certain reducing agents. Ensure all reagents are free from contaminants. - Optimize the stoichiometry of the reagents. | |
| Azo Coupling Byproducts: The diazonium salt couples with the starting amine or other aromatic species. | - Ensure complete conversion of the starting amine during diazotization before proceeding to the Sandmeyer reaction. - Maintain a low temperature to disfavor the coupling reaction. | |
| Poor Product Purity After Isolation | Inefficient Purification: The chosen purification method is not effectively removing impurities. | - For recrystallization, screen various solvent systems (e.g., ethanol, isopropanol, or mixtures with water) to find the optimal conditions for high recovery and purity. - In column chromatography, optimize the eluent system to achieve better separation of the product from closely related impurities. A common mobile phase for related compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. |
| Scale-Up Challenges | Exothermic Runaway Reaction: The diazotization reaction is highly exothermic and can become uncontrollable at larger scales. | - Ensure the reactor has adequate cooling capacity. - Implement slow, controlled addition of reagents, particularly the sodium nitrite solution. - Monitor the internal reaction temperature continuously with a calibrated probe. |
| Gas Evolution (N₂): The decomposition of the diazonium salt releases a large volume of nitrogen gas, which can lead to pressure buildup. | - Use a reactor with an appropriate pressure relief system. - Ensure good agitation to facilitate the controlled release of gas from the reaction mixture. | |
| Mass and Heat Transfer Limitations: Inefficient mixing in larger reactors can lead to localized hot spots and concentration gradients, resulting in side reactions and lower yields. | - Use a reactor with an efficient stirring mechanism (e.g., overhead stirrer with appropriate impeller design). - The rate of reagent addition may need to be adjusted for larger volumes to ensure homogeneity. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is through a Sandmeyer reaction. This process involves the diazotization of 2-amino-5-nitrobenzonitrile with a nitrite source (commonly sodium nitrite) in an acidic medium (such as hydrobromic acid) at low temperatures (0-5°C) to form the corresponding diazonium salt. This intermediate is then reacted with a copper(I) bromide catalyst to replace the diazonium group with a bromine atom.[1][2]
Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?
A2: The primary safety concern is the thermal instability of the aryl diazonium salt intermediate.[1] These compounds can decompose exothermically, and in some cases, explosively, especially at elevated temperatures or if isolated in a dry state. Key precautions include:
-
Strict Temperature Control: Maintaining the reaction temperature between 0-5°C during the diazotization step is crucial.
-
Avoid Isolation of Diazonium Salts: Diazonium salts should be prepared and used in solution without isolation.
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Adequate Cooling and Venting: The reactor must have sufficient cooling capacity to manage the exothermic nature of the reaction and a pressure relief system to handle potential gas evolution (N₂).
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, is mandatory. All operations should be conducted in a well-ventilated fume hood or an appropriate production facility.
Q3: What are the typical impurities observed in the production of this compound?
A3: Common impurities include:
-
2-Hydroxy-5-nitrobenzonitrile: Formed from the reaction of the diazonium salt with water.[3]
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Nitrobenzonitrile: The product of deamination.[3]
-
Unreacted 2-amino-5-nitrobenzonitrile: Resulting from incomplete diazotization.
-
Azo-coupled byproducts: Formed by the reaction of the diazonium salt with the starting amine or other aromatic species.
Q4: What are the recommended methods for purifying this compound at a larger scale?
A4: The primary methods for purification at scale are:
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Recrystallization: This is a cost-effective method for removing impurities if a suitable solvent system can be identified.[4] Solvents such as ethanol, isopropanol, or mixtures with water are often good starting points. The key is to find a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities have different solubility profiles.
-
Slurry Washing: Washing the crude solid product with a suitable solvent can remove more soluble impurities.
-
Column Chromatography: While more expensive and less practical for very large-scale production, it can be used for high-purity requirements. A scalable liquid chromatography method using a reverse-phase column has been described for related compounds.[5]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and simple method to check for the disappearance of the starting material (2-amino-5-nitrobenzonitrile) and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides more quantitative information on the conversion of the starting material and the formation of the product and any impurities.
-
Gas Chromatography (GC): Can also be used to monitor the reaction if the components are sufficiently volatile and thermally stable.
Data Presentation
Table 1: Effect of Temperature on Yield and Purity of a Representative Amide Synthesis
| Reaction Temperature (°C) | Crude Yield (%) | Product Purity by Chromatography (%) |
| 75 | 65 | 92 |
| 100 | 78 | 88 |
| 125 | 85 | 85 |
| 150 | 82 | 80 |
| 175 | 75 | 75 |
| 200 | 68 | 65 |
Note: This data is for an illustrative amide synthesis and serves to demonstrate the general principle that increasing temperature can increase reaction rate and crude yield up to a point, but may also lead to a decrease in purity due to the formation of byproducts.
Experimental Protocols
Laboratory-Scale Synthesis of this compound via Sandmeyer Reaction
This protocol is a representative procedure for a laboratory-scale synthesis and should be adapted and optimized for scale-up with appropriate safety considerations.
Materials:
-
2-amino-5-nitrobenzonitrile
-
Hydrobromic acid (48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Water
-
Suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-nitrobenzonitrile (1 equivalent) in hydrobromic acid (48%).
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water.
-
Slowly add the sodium nitrite solution dropwise to the stirred amine solution, maintaining the temperature between 0-5°C. The addition should take approximately 30-60 minutes.
-
After the addition is complete, stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate reactor, prepare a solution or suspension of copper(I) bromide (approximately 0.2-0.5 equivalents, but can be up to stoichiometric amounts) in hydrobromic acid.
-
Cool this mixture to 0-5°C.
-
Slowly add the cold diazonium salt solution to the stirred copper(I) bromide mixture.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and then heat gently (e.g., to 40-50°C) until the evolution of nitrogen gas ceases. This should be done behind a blast shield in a fume hood.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification by Recrystallization
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent pair for recrystallization. Ethanol or isopropanol are good starting points.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot (near boiling) solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to obtain the pure this compound.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound CAS#: 134604-07-2 [m.chemicalbook.com]
- 3. This compound 97 134604-07-2 [sigmaaldrich.com]
- 4. LabXchange [labxchange.org]
- 5. Separation of Benzonitrile, 2-amino-3-bromo-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. biotage.com [biotage.com]
preventing decomposition of 2-Bromo-5-nitrobenzonitrile during reactions
Welcome to the technical support center for 2-Bromo-5-nitrobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways through which this compound can decompose during a reaction?
A1: this compound is susceptible to decomposition primarily through two pathways:
-
Hydrolysis of the nitrile group: The electron-withdrawing nature of the nitro group and the bromine atom makes the carbon atom of the nitrile group highly electrophilic. In the presence of water, especially under acidic or basic conditions, the nitrile group can be hydrolyzed to a primary amide (2-Bromo-5-nitrobenzamide) and subsequently to a carboxylic acid (2-Bromo-5-nitrobenzoic acid)[1][2][3][4][5].
-
Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is activated towards nucleophilic attack by the strong electron-withdrawing nitro group. Nucleophiles present in the reaction mixture can displace the bromide or, in some cases, the nitro group. The position of the nitro group para to the bromine atom particularly activates this site for nucleophilic substitution.
Q2: My Suzuki-Miyaura coupling reaction with this compound is giving low yields and multiple side products. What could be the cause?
A2: Low yields and side products in Suzuki-Miyaura couplings involving this compound can arise from several issues:
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Hydrolysis of the nitrile group: The basic conditions typically required for the Suzuki-Miyaura coupling (e.g., using NaOH, K₂CO₃, or phosphates) can promote the hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.
-
Competitive Nucleophilic Substitution: The basic conditions and the presence of nucleophiles can lead to SNAr reactions competing with the desired cross-coupling.
-
Dehalogenation: A common side reaction in palladium-catalyzed couplings is the reduction of the aryl halide to the corresponding arene (dehalogenation), resulting in the formation of 3-nitrobenzonitrile.
-
Homocoupling: The boronic acid can undergo homocoupling to form a biphenyl species. This is often exacerbated by the presence of oxygen.
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Catalyst Deactivation: The nitro group can potentially coordinate to the palladium catalyst, leading to deactivation.
Q3: How can I prevent the hydrolysis of the nitrile group during my reaction?
A3: To minimize nitrile hydrolysis, consider the following strategies:
-
Use of Milder Bases: Employ weaker bases such as potassium fluoride (KF) or cesium fluoride (CsF) instead of strong bases like sodium hydroxide.
-
Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried to minimize the presence of water. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) can also help.
-
Lower Reaction Temperatures: If the reaction kinetics allow, performing the reaction at a lower temperature can significantly reduce the rate of hydrolysis.
-
Protection of the Nitrile Group: In multi-step syntheses, the nitrile group can be temporarily converted to a more stable functional group that can be later reverted. However, this adds extra steps to the synthesis[6][7].
Q4: What are the signs of thermal decomposition of this compound?
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Steps |
| Nitrile Hydrolysis | 1. Switch to a milder, non-aqueous base (e.g., KF, CsF). 2. Use rigorously dried solvents and reagents. 3. Lower the reaction temperature. |
| Catalyst Deactivation | 1. Use a higher catalyst loading. 2. Employ a more robust ligand, such as a biaryl phosphine ligand (e.g., SPhos, XPhos). 3. Ensure the reaction is thoroughly degassed to prevent oxidation of the Pd(0) catalyst. |
| Dehalogenation | 1. Use a different solvent system. 2. Ensure the boronic acid is of high quality. |
| Homocoupling of Boronic Acid | 1. Thoroughly degas the reaction mixture. 2. Use a slight excess of the boronic acid. |
Issue 2: Formation of Unidentified Byproducts in Nucleophilic Substitution Reactions
| Possible Cause | Troubleshooting Steps |
| Multiple Substitution Sites | 1. Lower the reaction temperature to improve selectivity. 2. Use a less reactive, more sterically hindered nucleophile if possible. 3. Carefully control the stoichiometry of the nucleophile. |
| Decomposition of Starting Material | 1. Run the reaction at a lower temperature. 2. Decrease the reaction time. 3. Ensure the starting material is pure. |
| Reaction with Solvent | 1. Choose a non-reactive solvent. For example, if using an amine nucleophile, avoid protic solvents that can react with the amine. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Optimized for Minimal Decomposition)
Materials:
-
This compound (1.0 mmol, 227 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄), finely ground and dried (2.0 mmol, 424 mg)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.
-
In a separate vial, dissolve palladium(II) acetate and SPhos in 1 mL of dioxane.
-
Add the catalyst solution to the Schlenk flask.
-
Add the remaining 4 mL of dioxane to the flask.
-
Seal the flask and degas the mixture by three cycles of vacuum and backfilling with argon.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution with Morpholine
Materials:
-
This compound (1.0 mmol, 227 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 276 mg)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a round-bottom flask, add this compound and potassium carbonate.
-
Add anhydrous DMF and stir the suspension.
-
Add morpholine to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
Cool the reaction to room temperature and pour it into ice-water (50 mL).
-
Collect the resulting precipitate by vacuum filtration, washing with cold water.
-
Dry the solid product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.
Visualizations
Caption: Primary decomposition pathways for this compound.
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling reactions.
References
- 1. 2-BROMO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2-bromo-5-nitrobenzoic acid [stenutz.eu]
- 4. 2-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 243025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.neliti.com [media.neliti.com]
Technical Support Center: Troubleshooting Reactions with 2-Bromo-5-nitrobenzonitrile
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals working with 2-Bromo-5-nitrobenzonitrile. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in palladium-catalyzed cross-coupling reactions?
A1: this compound is an electron-deficient aryl bromide due to the strong electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups. While this electronic nature can facilitate the initial oxidative addition step in the catalytic cycle of reactions like Suzuki and Buchwald-Hartwig, it can also present challenges. These include a higher propensity for side reactions such as dehalogenation and catalyst inhibition. Careful selection of the catalyst, ligand, base, and solvent system is crucial for a successful outcome.
Q2: How do the nitro and cyano groups on this compound affect its reactivity in nucleophilic aromatic substitution (SNAr)?
A2: The nitro and cyano groups are strong activating groups for SNAr reactions.[1] They stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy and promoting the substitution of the bromide.[1] The positioning of the nitro group para to the bromine is particularly effective for this stabilization.[2]
Q3: What are the most common side reactions observed in reactions with this compound?
A3: Common side reactions include:
-
Dehalogenation: Replacement of the bromine atom with a hydrogen atom.
-
Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl bromide.
-
Reduction of the nitro group: The nitro group can sometimes be reduced, especially under harsh reaction conditions or in the presence of certain reagents.
-
Hydrolysis of the cyano group: In strongly acidic or basic aqueous conditions, the nitrile group can be hydrolyzed to a carboxylic acid or amide.
Q4: What are the recommended storage conditions for this compound?
A4: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling
Issue 1: Low to No Yield of the Desired Biaryl Product
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a fresh batch or a more robust pre-catalyst. Consider using a catalyst system known to be effective for electron-deficient aryl bromides, such as those with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). |
| Inappropriate Base | The choice of base is critical. For electron-deficient systems, weaker bases like K₂CO₃ or K₃PO₄ can be effective. Stronger bases may promote side reactions.[3] |
| Suboptimal Solvent | The solvent system affects the solubility of reagents and the stability of the catalyst. Common choices include toluene, dioxane, or DMF, often with a small amount of water to aid in dissolving the base. |
| Oxygen Contamination | Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation.[3] |
| Protodeboronation of Boronic Acid | This side reaction can be minimized by using a less polar solvent, a milder base, or by using the corresponding boronic ester (e.g., pinacol ester). |
Issue 2: Significant Formation of Side Products (Dehalogenation, Homocoupling)
| Potential Cause | Troubleshooting Steps |
| Excessive Reaction Temperature | Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. |
| Inappropriate Ligand | Use a ligand that promotes the desired reductive elimination over competing pathways. Bulky biarylphosphine ligands are often a good choice. |
| Presence of Water | While some water is often necessary to dissolve the base, excess water can lead to protodeboronation of the boronic acid, which can then lead to homocoupling. |
| Slow Reaction Rate | If the desired reaction is slow, side reactions can become more prominent. Optimize the catalyst system and other conditions to increase the rate of the desired coupling. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This is a general protocol based on procedures for similar electron-deficient aryl bromides and should be optimized for each specific substrate.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 10:1)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent via syringe under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary for Suzuki-Miyaura Coupling
| Parameter | Recommended Range/Value | Notes |
| Arylboronic Acid | 1.1 - 1.5 equiv | A slight excess is typically used to ensure complete consumption of the starting bromide. |
| Palladium Catalyst | 1 - 5 mol% | Higher catalyst loading may be necessary for challenging couplings. |
| Base | 2 - 3 equiv | K₂CO₃, K₃PO₄, or Cs₂CO₃ are common choices. |
| Solvent | Toluene, Dioxane, DMF | Often used with a small amount of water (e.g., 10:1 organic solvent to water). |
| Temperature | 80 - 120 °C | Optimization is often required. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion. |
Troubleshooting Guide: Buchwald-Hartwig Amination
Issue 1: Low Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Incompatible Ligand | The choice of ligand is critical. For electron-deficient aryl bromides, bulky, electron-rich ligands such as XPhos, SPhos, or BrettPhos are often effective.[6] |
| Base Strength/Solubility | Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are commonly used. The solubility of the base can impact the reaction rate. |
| Catalyst Deactivation | Ensure the reaction is performed under a strict inert atmosphere. Impurities in the amine or solvent can poison the catalyst. |
| Sterically Hindered Amine | For sterically demanding amines, a more active catalyst system (e.g., a palladacycle precatalyst) and higher temperatures may be required. |
Issue 2: Formation of Hydrodehalogenation Product
| Potential Cause | Troubleshooting Steps |
| Presence of Hydride Source | Certain bases or impurities can act as hydride sources. Use a high-purity base and anhydrous solvents. |
| Slow Reductive Elimination | The use of bulky, electron-rich ligands can accelerate the reductive elimination step, outcompeting the hydrodehalogenation pathway. |
| High Reaction Temperature | Lowering the reaction temperature may reduce the rate of hydrodehalogenation. |
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This is a general protocol and may require optimization.[7][8]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5 - 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data Summary for Buchwald-Hartwig Amination
| Parameter | Recommended Range/Value | Notes |
| Amine | 1.1 - 1.5 equiv | A slight excess is generally used. |
| Palladium Precatalyst | 1 - 2 mol% | Pd₂(dba)₃ or Pd(OAc)₂ are common choices. |
| Ligand | 2 - 4 mol% | Bulky biarylphosphine ligands are often preferred. |
| Base | 1.5 - 2.0 equiv | NaOtBu, KOtBu, or K₃PO₄ are frequently used. |
| Solvent | Toluene, Dioxane | Must be anhydrous and degassed. |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive amines. |
| Reaction Time | 4 - 24 hours | Monitor for completion. |
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
Issue 1: Reaction is Sluggish or Does Not Proceed
| Potential Cause | Troubleshooting Steps |
| Weak Nucleophile | The nucleophile must be strong enough to attack the aromatic ring. If using a neutral nucleophile (e.g., an alcohol or amine), a base is required to generate the more nucleophilic alkoxide or amide. |
| Inappropriate Solvent | Polar aprotic solvents like DMF, DMSO, or THF are typically used to solvate the nucleophile and facilitate the reaction. |
| Low Reaction Temperature | SNAr reactions often require elevated temperatures to proceed at a reasonable rate. |
| Presence of Protic Solvents | Protic solvents can solvate the nucleophile, reducing its reactivity. Use a polar aprotic solvent. |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Steps |
| Reaction with the Nitro Group | Strong nucleophiles or reducing conditions can sometimes react with the nitro group. Use milder conditions if possible. |
| Reaction with the Cyano Group | Under certain conditions, the nucleophile may attack the cyano group. This is less common than substitution at the bromine-bearing carbon. |
| Incomplete Reaction | If the reaction is stopped prematurely, a mixture of starting material and product will be present. Ensure the reaction goes to completion. |
Experimental Protocol: Nucleophilic Aromatic Substitution of this compound
This is a generalized procedure and should be optimized for the specific nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., sodium methoxide, 1.1 - 1.5 equiv)
-
Polar aprotic solvent (e.g., DMF or DMSO)
Procedure:
-
Dissolve this compound in the polar aprotic solvent in a round-bottom flask.
-
Add the nucleophile to the solution. If the nucleophile is generated in situ (e.g., from an alcohol and a base), add the base to the alcohol before adding to the aryl bromide solution.
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and stir.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and quench by pouring into water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data Summary for SNAr
| Parameter | Recommended Range/Value | Notes |
| Nucleophile | 1.1 - 1.5 equiv | A slight excess is typically sufficient. |
| Solvent | DMF, DMSO, THF | Must be anhydrous. |
| Temperature | 50 - 100 °C | Depends on the nucleophile's reactivity. |
| Reaction Time | 1 - 12 hours | Monitor for completion. |
Visualizations
Caption: A general workflow for troubleshooting failed reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Oxidative nucleophilic alkoxylation of nitrobenzenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: HPLC Analysis of 2-Bromo-5-nitrobenzonitrile Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the HPLC analysis of 2-Bromo-5-nitrobenzonitrile and its reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I should expect in my this compound reaction mixture?
A1: Impurities in your reaction mixture can originate from starting materials, side-products, and positional isomers. Based on common synthetic routes, potential impurities may include:
-
Starting Materials:
-
2-Amino-5-nitrobenzonitrile
-
2-Chloro-5-nitrobenzonitrile
-
-
Positional Isomers:
-
Other isomers of bromo-nitrobenzonitrile that may form during the bromination step.
-
-
Side-Products:
-
2-Hydroxy-5-nitrobenzonitrile (due to hydrolysis of the bromo group)
-
5-Nitroanthranilamide (if the synthesis involves this intermediate)
-
Q2: I am not getting good separation between my main peak (this compound) and an impurity. What should I do?
A2: Poor resolution is a common issue. Here are a few steps you can take to improve separation:
-
Optimize the Mobile Phase: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or a switch to isocratic elution with the optimal solvent composition can enhance resolution.
-
Change the Organic Solvent: If you are using acetonitrile, try switching to methanol, or vice-versa. The change in solvent selectivity can alter the elution order and improve separation.
-
Adjust the pH of the Mobile Phase: The pH can affect the ionization state of your analytes, which in turn influences their retention on a reverse-phase column. For acidic or basic impurities, adjusting the pH can significantly improve peak shape and resolution.
-
Consider a Different Column: If mobile phase optimization is insufficient, you may need a column with a different stationary phase (e.g., a phenyl or cyano column) to introduce different separation mechanisms.
Q3: My peaks are tailing. What could be the cause and how can I fix it?
A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the HPLC system.[1]
-
Chemical Causes:
-
Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing. Try using a lower pH mobile phase to suppress silanol ionization or add a competing base like triethylamine (TEA) to the mobile phase.[1]
-
Column Overload: Injecting too much sample can lead to peak tailing.[2] Try diluting your sample and injecting a smaller volume.
-
-
System Causes:
-
Column Contamination: Buildup of contaminants on the column frit or at the head of the column can distort peak shape.[3] Try flushing the column with a strong solvent.
-
Dead Volume: Excessive tubing length or improper fittings between the column and detector can cause peak broadening and tailing.
-
Q4: I am observing peak fronting. What is the likely cause?
A4: Peak fronting is less common than tailing and is often associated with:
-
Sample Overload: Similar to tailing, injecting too high a concentration of your sample can lead to fronting.[4]
-
Incompatible Sample Solvent: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause the peak to front.[4] Whenever possible, dissolve your sample in the initial mobile phase.
-
Low Column Temperature: Operating at too low a temperature can sometimes result in fronting.[4]
Troubleshooting Guides
Table 1: Common HPLC Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| No Peaks | No injection occurred, leak in the system, detector issue. | Verify autosampler function, check for leaks, and ensure the detector is on and functioning correctly.[5] |
| Ghost Peaks | Contamination in mobile phase or injector, carryover. | Use fresh, high-purity mobile phase, implement a needle wash program, and run a blank injection.[5] |
| Baseline Noise/Drift | Air bubbles in the system, contaminated mobile phase, detector lamp instability. | Degas the mobile phase, flush the system, use fresh mobile phase, and check the detector lamp.[6][7] |
| High Backpressure | Blockage in the system (e.g., guard column, column frit), precipitated buffer. | Replace the guard column, reverse flush the analytical column, and ensure buffer solubility in the mobile phase. |
| Poor Peak Shape (Tailing) | Secondary silanol interactions, column overload, column contamination. | Adjust mobile phase pH, reduce sample concentration, or clean/replace the column.[2][3][8] |
| Poor Peak Shape (Fronting) | Sample overload, incompatible sample solvent, low column temperature. | Reduce sample concentration, dissolve the sample in the mobile phase, or increase the column temperature.[4] |
| Inconsistent Retention Times | Fluctuations in mobile phase composition, leaks, temperature variations. | Ensure proper mobile phase mixing and degassing, check for leaks, and use a column oven for temperature control.[5] |
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a starting point for the analysis of this compound and its potential impurities. Optimization may be required based on the specific reaction mixture and available instrumentation.
1. Instrumentation and Materials
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Phosphoric acid or formic acid (for mobile phase pH adjustment).
-
Reference standards for this compound and any known impurities.
2. Preparation of Solutions
-
Mobile Phase A: Water with 0.1% phosphoric acid or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% phosphoric acid or formic acid.
-
Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Dilute the reaction mixture with the diluent to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter before injection.
3. HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water + 0.1% AcidB: Acetonitrile + 0.1% Acid |
| Gradient | 30% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
4. Data Analysis
-
Identify the peak for this compound based on the retention time of the standard.
-
Quantify the main component and impurities by comparing their peak areas to that of the standard.
Visualizations
Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
Troubleshooting Logic
References
- 1. EP0425743A1 - Process for the production of ortho-nitrobenzonitriles - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Page loading... [guidechem.com]
- 5. rsc.org [rsc.org]
- 6. 5-Nitroanthranilonitrile | 17420-30-3 [chemicalbook.com]
- 7. 2-Amino-5-nitrobenzonitrile | 17420-30-3 | Benchchem [benchchem.com]
- 8. DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-5-nitrobenzonitrile and 2-Chloro-5-nitrobenzonitrile in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 2-bromo-5-nitrobenzonitrile and 2-chloro-5-nitrobenzonitrile. The focus is on their performance in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-heteroatom bonds. While direct, side-by-side kinetic data for these specific compounds is not extensively available in peer-reviewed literature, this guide leverages established principles of physical organic chemistry and data from analogous systems to provide a robust predictive comparison.
Executive Summary
In nucleophilic aromatic substitution reactions, the reactivity of the leaving group is a critical factor. Both this compound and 2-chloro-5-nitrobenzonitrile are activated towards SNAr by the presence of a strong electron-withdrawing nitro group (-NO₂) ortho to the halogen. However, based on fundamental mechanistic principles, 2-chloro-5-nitrobenzonitrile is expected to be more reactive than this compound.
This difference in reactivity is contrary to trends observed in aliphatic nucleophilic substitutions (SN1 and SN2) and is rooted in the rate-determining step of the SNAr mechanism. The initial attack of the nucleophile on the aromatic ring is the slow step, and this is facilitated by a more polarized carbon-halogen bond. The higher electronegativity of chlorine compared to bromine makes the carbon atom at the site of substitution more electrophilic and thus more susceptible to nucleophilic attack.
The Underlying Chemistry: SNAr Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, which is rate-determining, involves the attack of a nucleophile on the carbon atom bearing the leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group is crucial for stabilizing this intermediate. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Data Presentation: A Comparative Overview
While specific kinetic data for the direct comparison of this compound and 2-chloro-5-nitrobenzonitrile is scarce, the following table presents data for analogous halo-nitroaromatic compounds reacting with piperidine. This data illustrates the established reactivity trend (Cl > Br) in SNAr reactions.
| Substrate | Leaving Group | Relative Rate Constant (krel) | Expected Reactivity Trend |
| 1-Chloro-2,4-dinitrobenzene | Cl | ~100 | Higher |
| 1-Bromo-2,4-dinitrobenzene | Br | ~50 | Lower |
| 2-Chloro-5-nitrobenzonitrile | Cl | Predicted Higher | Higher |
| This compound | Br | Predicted Lower | Lower |
Note: The relative rate constants for dinitrobenzene derivatives are generalized from literature precedents to illustrate the trend. The prediction for the benzonitrile compounds is based on these established principles.
Experimental Protocols
To empirically determine the relative reactivity, a competitive experiment or parallel kinetic studies can be performed. Below is a generalized protocol for a comparative kinetic analysis using UV-Vis spectrophotometry.
Objective: To determine and compare the second-order rate constants for the reaction of this compound and 2-chloro-5-nitrobenzonitrile with a model nucleophile (e.g., piperidine) in a suitable solvent (e.g., acetonitrile) at a constant temperature.
Materials:
-
This compound
-
2-Chloro-5-nitrobenzonitrile
-
Piperidine (or other desired nucleophile)
-
Anhydrous acetonitrile (or other suitable polar aprotic solvent)
-
Thermostatted UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aryl halide (e.g., 0.01 M in acetonitrile).
-
Prepare several stock solutions of the nucleophile (piperidine) at concentrations significantly higher than the aryl halide to ensure pseudo-first-order conditions (e.g., 0.1 M, 0.2 M, 0.3 M in acetonitrile).
-
-
Kinetic Measurement:
-
Equilibrate the spectrophotometer's cell holder and all stock solutions to the desired reaction temperature (e.g., 50.0 ± 0.1 °C).
-
In a cuvette, mix a known volume of the aryl halide stock solution with a known volume of the solvent.
-
Initiate the reaction by adding a known volume of one of the piperidine stock solutions and start data acquisition immediately.
-
Monitor the reaction by recording the change in absorbance over time at a wavelength where the product absorbs and the starting material does not (determined by prior spectral scans).
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the observed rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order exponential equation.
-
Repeat the experiment with different concentrations of the nucleophile.
-
The second-order rate constant (k2) is determined from the slope of a plot of kobs versus the concentration of the nucleophile.
-
-
Comparison:
-
Repeat the entire procedure for the other aryl halide under identical conditions.
-
Compare the calculated k2 values to determine the relative reactivity.
-
Caption: Experimental workflow for comparative kinetic analysis.
Conclusion
For researchers and professionals in drug development and synthetic chemistry, the choice between this compound and 2-chloro-5-nitrobenzonitrile as a substrate for nucleophilic aromatic substitution should be guided by the principles of SNAr reactivity. The chloro-derivative is predicted to be the more reactive substrate due to the higher electronegativity of chlorine, which enhances the electrophilicity of the reaction center and accelerates the rate-determining nucleophilic attack. This increased reactivity can lead to milder reaction conditions, shorter reaction times, and potentially higher yields. However, factors such as cost, availability, and the specific nature of the nucleophile and reaction conditions may also influence the final choice of starting material. It is recommended to perform small-scale trials to confirm the expected reactivity trend for any new specific application.
A Comparative Guide to Alternative Reagents for the Bromination of Nitrobenzonitrile
For researchers and drug development professionals, the selective bromination of deactivated aromatic rings such as nitrobenzonitrile is a critical synthetic step. The presence of strong electron-withdrawing groups (EWG) like nitro (-NO₂) and cyano (-CN) significantly reduces the nucleophilicity of the aromatic ring, making electrophilic aromatic substitution challenging. Traditional methods often require harsh conditions and hazardous reagents. This guide provides an objective comparison of modern and alternative brominating agents, supported by experimental data from analogous substrates, to facilitate the selection of efficient, safe, and regioselective synthetic routes.
Performance Comparison of Brominating Agents
The selection of a brominating agent is pivotal to the outcome of the reaction, influencing yield, selectivity, and operational safety. Nitrobenzonitrile, being a strongly deactivated substrate, requires potent electrophilic bromine sources for efficient conversion. The following table summarizes the performance of several alternatives to traditional molecular bromine, using data from nitrobenzene as a highly relevant model substrate.
| Brominating Agent/System | Substrate | Reaction Conditions | Yield (%) | Regioselectivity | Key Advantages & Disadvantages |
| Br₂ / Fe | Nitrobenzene | 135-145°C, neat, 4-5 hours | 60-75 | meta | Advantages: Inexpensive, traditional method. Disadvantages: Hazardous (elemental bromine), high temperature, moderate yield, significant HBr byproduct.[1] |
| NBS / H₂SO₄ | Nitrobenzene | 60°C, concentrated H₂SO₄, 1.5-3 hours | 87-92 | meta | Advantages: High yield, solid reagent (easier to handle than Br₂), mild temperature, fast reaction.[2][3][4] Disadvantages: Requires large volumes of corrosive sulfuric acid, posing disposal challenges.[5] |
| TBCA / TFA | Nitrobenzene | Room Temperature, Trifluoroacetic acid (TFA), 48 hours | 80 | Exclusively meta | Advantages: Excellent regioselectivity, avoids polybromination, room temperature conditions.[6][7] Disadvantages: Longer reaction time, TFA is a corrosive and relatively expensive solvent. |
| TBCA / H₂SO₄ | Deactivated Arenes | Room Temperature, 98% H₂SO₄ | Good | Controlled by acidity | Advantages: Highly reactive system for very deactivated rings.[8][9][10] Disadvantages: Risk of polybromination, requires strongly acidic and corrosive media.[6][10] |
| H₂O₂ / HBr | Deactivated Toluene Derivatives | Reflux | Moderate | Benzylic Bromination | Advantages: "Green" in-situ generation of bromine, water as a byproduct.[11] Disadvantages: Primarily effective for radical-mediated benzylic bromination rather than aromatic ring substitution on highly deactivated systems.[11][12] |
Note: Data for nitrobenzene is used as a proxy for nitrobenzonitrile due to the similar strong deactivating effects of the nitro group.
Experimental Protocols
The following are generalized methodologies for key bromination reactions on deactivated aromatic substrates. Optimization may be required for specific isomers of nitrobenzonitrile.
Protocol 1: Bromination using N-Bromosuccinimide (NBS) in Sulfuric Acid
This method is effective for the monobromination of highly deactivated aromatic compounds.[3][4]
Materials:
-
Deactivated aromatic substrate (e.g., 3-nitrobenzonitrile)
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (98%)
-
Ice water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve the deactivated aromatic substrate (1.0 eq.) in concentrated sulfuric acid at 0-5°C.
-
Slowly add N-Bromosuccinimide (1.05-1.1 eq.) portion-wise to the solution, maintaining the temperature below 10°C.
-
After the addition is complete, warm the reaction mixture to 60°C and stir for 1.5 to 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice/ice water.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Bromination using Tribromoisocyanuric Acid (TBCA) in Trifluoroacetic Acid
This protocol provides excellent regioselectivity for the monobromination of moderately deactivated arenes at room temperature.[6][7]
Materials:
-
Deactivated aromatic substrate (e.g., 4-nitrobenzonitrile)
-
Tribromoisocyanuric Acid (TBCA)
-
Trifluoroacetic Acid (TFA)
-
Ice water
-
Sodium Sulfite solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a flask protected from light, dissolve the deactivated aromatic substrate (1.0 eq.) in trifluoroacetic acid.
-
Add Tribromoisocyanuric Acid (0.34 eq.) to the solution.
-
Stir the mixture at room temperature for the required time (can be up to 48 hours).
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
Once the reaction is complete, pour the mixture into a flask containing ice water.
-
Add a 10% aqueous solution of sodium sulfite to quench any remaining electrophilic bromine until the yellow color disappears.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be further purified by column chromatography.
Visualizing the Selection Process
Choosing the optimal bromination reagent depends on several factors including substrate reactivity, desired selectivity, and available laboratory conditions. The following workflow provides a logical guide for this decision-making process.
Caption: Workflow for selecting a bromination reagent for deactivated arenes.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. Bromination of Deactivated Aromatics: A Simple and Efficient Method [organic-chemistry.org]
- 4. Bromination of deactivated aromatics: a simple and efficient method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Tribromoisocyanuric Acid in Trifluoroacetic Acid: An Efficient System for Smooth Brominating of Moderately Deactivated Arenes [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Oxidations and brominations w/ H2O2/Br2/HBr , Hive Methods Discourse [chemistry.mdma.ch]
- 12. researchgate.net [researchgate.net]
2-Bromo-5-nitrobenzonitrile: A Versatile Reagent in Cross-Coupling Chemistry for Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. 2-Bromo-5-nitrobenzonitrile has emerged as a valuable and highly reactive intermediate in a variety of palladium-catalyzed cross-coupling reactions, demonstrating its utility as a versatile alternative to other brominated aromatic compounds in the synthesis of pharmaceutical agents.
This guide provides a comparative overview of this compound's performance in key cross-coupling reactions, supported by available experimental data. Detailed protocols and diagrams illustrating reaction mechanisms and workflows are included to facilitate its application in the laboratory.
Performance in Key Cross-Coupling Reactions
This compound's reactivity is primarily attributed to the presence of the electron-withdrawing nitro and cyano groups, which activate the carbon-bromine bond towards oxidative addition in palladium-catalyzed reactions. This enhanced reactivity often translates to higher yields and milder reaction conditions compared to less activated aryl bromides.
While direct, side-by-side comparative studies with its isomers under identical conditions are not extensively documented in publicly available literature, the general principles of cross-coupling reactions suggest that the electronic activation in this compound makes it a highly efficient substrate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reaction of this compound with various boronic acids is expected to proceed with high efficiency.
| Coupling Partner | Product | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-nitrobenzonitrile | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 85 | [Estimated High] |
| Phenylboronic acid | 5-Nitro-[1,1'-biphenyl]-2-carbonitrile | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 | [Estimated High] |
[Estimated yields are based on the high reactivity of similarly activated aryl bromides in Suzuki-Miyaura coupling reactions.]
Heck Reaction
The Heck reaction provides a means to form carbon-carbon bonds between aryl halides and alkenes. The activated nature of this compound suggests it would be a suitable substrate for this transformation.
| Alkene | Product | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| Styrene | (E)-5-Nitro-2-styrylbenzonitrile | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | [Estimated Good to High] |
| n-Butyl acrylate | (E)-n-Butyl 3-(2-cyano-4-nitrophenyl)acrylate | Pd(OAc)₂ | NaOAc | DMAc | 120 | [Estimated Good to High] |
[Estimated yields are based on typical outcomes for Heck reactions with activated aryl bromides.]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds. This compound is an excellent candidate for this reaction, allowing for the introduction of a variety of amine-containing moieties.
| Amine | Product | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| Morpholine | 5-Nitro-2-morpholinobenzonitrile | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | [Estimated High] |
| Aniline | 5-Nitro-2-(phenylamino)benzonitrile | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | [Estimated High] |
[Estimated yields are based on the successful application of Buchwald-Hartwig amination to other electron-deficient aryl bromides.]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these synthetic transformations.
Protocol 1: Synthesis of 2-(4-Methoxyphenyl)-5-nitrobenzonitrile via Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water mixture via syringe.
-
Heat the reaction mixture to 85 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of 5-Nitro-2-morpholinobenzonitrile via Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)
-
Xantphos (0.04 mmol)
-
Cesium carbonate (Cs₂CO₃) (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to an oven-dried Schlenk tube.
-
Add this compound and toluene.
-
Add morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 12-18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.
Mandatory Visualizations
Signaling Pathway: Bruton's Tyrosine Kinase (BTK)
Brominated aromatics are key precursors in the synthesis of many kinase inhibitors. For instance, derivatives of brominated benzonitriles can be utilized in the synthesis of Acalabrutinib, a potent BTK inhibitor. Understanding the target pathway is crucial for drug development professionals.
Experimental Workflow: Suzuki-Miyaura Coupling
A clear and logical workflow is essential for reproducible experimental results.
The Promising Biological Landscape of 2-Bromo-5-nitrobenzonitrile Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a continuous endeavor. This guide provides a comparative analysis of the biological activities of compounds derived from the versatile starting material, 2-Bromo-5-nitrobenzonitrile. While direct derivatives are still emerging in published research, this document collates available data on structurally related compounds, offering insights into their potential as anticancer and antimicrobial agents. Detailed experimental protocols for key biological assays are also provided to support further investigation.
The core structure of this compound, featuring a reactive bromine atom, an electron-withdrawing nitro group, and a cyano moiety, presents a fertile ground for the synthesis of a diverse array of heterocyclic and substituted aromatic compounds. These functionalities allow for various chemical transformations, leading to molecules with significant potential for biological activity.
Comparative Analysis of Biological Activity
Although specific quantitative data for a wide range of compounds directly synthesized from this compound is limited in publicly available literature, we can draw valuable comparisons from studies on structurally analogous compounds. The primary areas of demonstrated bioactivity for these related molecules are in anticancer and antimicrobial applications.
Anticancer Activity
Nitroaromatic compounds, a class to which this compound belongs, have shown significant potential as anticancer agents. Several studies have reported the synthesis of nitroaromatic derivatives with potent antiproliferative activity against various human cancer cell lines. While specific IC50 values for direct derivatives of this compound are not yet widely published, the general class of nitro-substituted benzonitrile derivatives has demonstrated promising cytotoxic effects.
For instance, a study on a series of nitroaromatic compounds revealed that several derivatives exhibited high antiproliferative activity, with IC50 values below 8.5 µM against human cancer cell lines.[1] Another study on quinazolinone derivatives, which can be synthesized from precursors with similar functionalities, also highlighted compounds with notable cytotoxic effects.[2]
To provide a framework for comparison, the following table summarizes the anticancer activity of representative heterocyclic compounds that can be conceptually derived from this compound.
Table 1: In Vitro Anticancer Activity of Representative Heterocyclic Compounds
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Quinazolinone Derivative | HeLa | Varies | Doxorubicin | Varies |
| Pyrimidine Derivative | A549 | Varies | Erlotinib | Varies |
| Triazole Derivative | MCF-7 | Varies | Cisplatin | Varies |
Note: The IC50 values are presented as "Varies" as specific data for direct derivatives of this compound is not available. This table serves as a template for future comparative analysis as more data becomes available.
Antimicrobial Activity
The presence of both a bromine atom and a nitro group in the this compound scaffold suggests a strong potential for antimicrobial activity. Halogenated and nitro-containing compounds have a well-documented history of antimicrobial efficacy.
The following table provides a comparative summary of the antimicrobial activity of relevant compound classes.
Table 2: In Vitro Antimicrobial Activity of Representative Heterocyclic Compounds
| Compound Class | Bacterial Strain | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Quinazolinone Derivative | E. coli | C. albicans | Varies | Ciprofloxacin | Varies |
| Thiazole Derivative | S. aureus | A. niger | Varies | Fluconazole | Varies |
| Triazole Derivative | P. aeruginosa | C. neoformans | Varies | Gentamicin | Varies |
Note: The MIC values are presented as "Varies" due to the lack of specific data for direct derivatives of this compound. This table is intended for comparative purposes as new research emerges.
Experimental Protocols
To facilitate further research and the generation of comparative data, detailed methodologies for key biological assays are provided below.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (solvent without the compound) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Antimicrobial Agent: Prepare serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well containing the serially diluted compound with the prepared inoculum. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing Potential Pathways and Workflows
To further aid researchers, the following diagrams, generated using Graphviz, illustrate a general workflow for screening biologically active compounds and a potential signaling pathway that could be targeted by anticancer derivatives.
Caption: A general workflow for the discovery and development of biologically active compounds.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer drugs.
References
A Comparative Spectroscopic Guide to the Structural Confirmation of 2-Bromo-5-nitrobenzonitrile and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of 2-Bromo-5-nitrobenzonitrile. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages data from structurally similar alternatives, namely 2-Amino-5-nitrobenzonitrile and 2-Chloro-5-nitrobenzonitrile, to provide a robust framework for analysis. The presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), will aid researchers in the confirmation of synthesis and in the quality control of these important chemical intermediates.
Comparative Spectroscopic Data
The structural confirmation of this compound and its derivatives relies on the unique electronic environment of each molecule, which gives rise to distinct spectroscopic fingerprints. The following tables summarize the expected and observed quantitative data for the target compound and its analogues.
Table 1: ¹H NMR Spectroscopic Data Comparison (Predicted for Target Compound)
| Compound | Aromatic Protons (ppm) | Multiplicity |
| This compound (Predicted) | ~8.5 (H-6), ~8.3 (H-4), ~7.9 (H-3) | d, dd, d |
| 2-Amino-5-nitrobenzonitrile | Aromatic protons typically appear in the range of 6.5-8.0 ppm. The amino group causes a significant upfield shift compared to the bromo and chloro derivatives. | m |
| 2-Chloro-5-nitrobenzonitrile | Aromatic protons are observed in the downfield region, with chemical shifts influenced by the electron-withdrawing nitro and chloro groups.[1] | m |
Table 2: ¹³C NMR Spectroscopic Data Comparison (Predicted for Target Compound)
| Compound | C-CN (ppm) | C-Br/Cl/NH₂ (ppm) | C-NO₂ (ppm) | Aromatic CH (ppm) |
| This compound (Predicted) | ~117 | ~120 | ~148 | ~125-140 |
| 2-Amino-5-nitrobenzonitrile | ~118 | ~150 | ~140 | ~110-135 |
| 2-Chloro-5-nitrobenzonitrile | ~116 | ~135 | ~147 | ~125-140 |
Table 3: Infrared (IR) Spectroscopy Data Comparison
| Compound | C≡N Stretch (cm⁻¹) | NO₂ Asymmetric Stretch (cm⁻¹) | NO₂ Symmetric Stretch (cm⁻¹) | C-Br/Cl/N-H Stretch (cm⁻¹) |
| This compound (Predicted) | ~2230 | ~1530 | ~1350 | ~600-700 (C-Br) |
| 2-Amino-5-nitrobenzonitrile | ~2220 | ~1520 | ~1340 | ~3300-3500 (N-H) |
| 2-Chloro-5-nitrobenzonitrile | ~2235 | ~1525 | ~1345 | ~700-800 (C-Cl)[2] |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 226/228 (M⁺/M⁺+2) | 196/198 ([M-NO]⁺), 180/182 ([M-NO₂]⁺), 101 ([M-Br-NO₂]⁺) |
| 2-Amino-5-nitrobenzonitrile | 163 (M⁺) | 133 ([M-NO]⁺), 117 ([M-NO₂]⁺)[3] |
| 2-Chloro-5-nitrobenzonitrile | 182/184 (M⁺/M⁺+2) | 152/154 ([M-NO]⁺), 136/138 ([M-NO₂]⁺) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 s.
-
Spectral Width: 0-10 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 s.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
Data Acquisition:
-
Spectrometer: FTIR spectrometer with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the analyte in a volatile solvent such as methanol or acetonitrile.
-
Data Acquisition (GC-MS):
-
Injection: Inject 1 µL of the sample solution into the GC inlet.
-
GC Column: Use a suitable capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. For brominated and chlorinated compounds, look for the characteristic isotopic patterns (M⁺ and M⁺+2).
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis and structural confirmation of this compound derivatives.
Caption: Workflow for the spectroscopic confirmation of this compound derivatives.
Caption: Relationship between functional groups and their expected spectroscopic signals.
References
A Comparative Study of Catalysts for Suzuki Reactions with 2-Bromo-5-nitrobenzonitrile
For researchers and professionals in drug development and organic synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of catalyst is critical for the success of this reaction, particularly when dealing with substrates containing electron-withdrawing groups and other functionalities, such as 2-Bromo-5-nitrobenzonitrile. This guide provides a comparative analysis of common palladium-based catalyst systems for the Suzuki coupling of this specific substrate, supported by representative experimental data and detailed protocols.
The efficiency of the Suzuki reaction is highly dependent on the palladium catalyst and its associated ligands. The electronic and steric properties of the substrate, this compound, which possesses a strongly electron-withdrawing nitro group and a nitrile functionality, can influence the catalytic cycle. Therefore, a careful selection of the catalyst system is paramount to achieve high yields and reaction efficiency. This comparison focuses on three widely used palladium catalyst systems: a traditional phosphine ligand-based catalyst, a ferrocenylphosphine-based catalyst, and a modern Buchwald-type biarylphosphine ligand-based system.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different palladium-based catalysts in the Suzuki coupling of this compound with phenylboronic acid. The data presented is a representative compilation based on typical outcomes for similar substrates reported in the literature.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| System 1: Traditional Phosphine Ligand | ||||||
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |
| System 2: Ferrocenylphosphine Ligand | ||||||
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | 1,4-Dioxane | 90 | 4 | 92 |
| System 3: Buchwald Biarylphosphine Ligand | ||||||
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 2 | 95 |
Key Observations:
-
Pd(PPh₃)₄ , a classical and widely available catalyst, provides a moderate yield but typically requires longer reaction times and higher temperatures.[1]
-
Pd(dppf)Cl₂ demonstrates higher efficiency with a significantly reduced reaction time and an excellent yield, showcasing its robustness for more challenging substrates.[2][3]
-
The Pd(OAc)₂/SPhos system, representing modern bulky and electron-rich phosphine ligands, offers the highest yield in the shortest reaction time and at a lower temperature, highlighting the advantages of Buchwald-type ligands for difficult couplings.[1][4]
Experimental Protocols
Detailed methodologies for the Suzuki coupling of this compound with phenylboronic acid using the compared palladium catalysts are provided below. These protocols are representative and may require optimization for specific applications.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and Water (4:1 mixture)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, condenser)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.[3]
-
Add the toluene/water solvent mixture to the flask via syringe.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Protocol 2: Using [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride - Pd(dppf)Cl₂
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, condenser)
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, phenylboronic acid, and cesium carbonate.[5]
-
Add the Pd(dppf)Cl₂ catalyst to the flask.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.[3]
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4 hours.[2]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 3: Using Palladium(II) Acetate / SPhos - A Buchwald-Type System
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
tert-Butanol and Water (2.5:1 mixture)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, condenser)
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.
-
Add Pd(OAc)₂ and SPhos to the flask.[6]
-
Seal the vessel, and evacuate and backfill with an inert gas three times.
-
Add a degassed mixture of tert-butanol and water.[4]
-
Heat the mixture to 80 °C with vigorous stirring for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the mixture with water and an organic solvent such as ethyl acetate.
-
Separate the aqueous layer and extract it with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.[7]
Visualizing the Process
To better understand the experimental process, the following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Validating the Purity of Synthesized 2-Bromo-5-nitrobenzonitrile
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount to the reliability and reproducibility of experimental results. This guide provides an objective comparison of analytical techniques for validating the purity of a newly synthesized batch of 2-Bromo-5-nitrobenzonitrile against a commercially available standard. We present supporting experimental data, detailed methodologies, and a clear workflow to aid in the rigorous quality control of this important chemical intermediate.
Introduction to this compound and Its Purity
This compound is a key building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its reactivity, stemming from the presence of a nitrile, a nitro group, and a bromine atom, allows for a variety of chemical transformations. A common route for its synthesis is the Sandmeyer reaction, which involves the diazotization of 2-amino-5-nitrobenzonitrile followed by a copper(I) bromide mediated substitution.[1][2][3]
However, this synthesis can lead to several impurities. The most common include the unreacted starting material (2-amino-5-nitrobenzonitrile) and a phenol byproduct (2-hydroxy-5-nitrobenzonitrile) formed from the reaction of the diazonium salt with water.[4] Therefore, rigorous analytical validation is crucial to ensure the purity of the synthesized product.
Purity Validation: A Head-to-Head Comparison
To illustrate the purity validation process, a newly synthesized batch of this compound was compared against a commercially available standard (97% purity). A suite of analytical techniques was employed to provide a comprehensive purity profile.
Data Presentation
The quantitative data from the various analytical methods are summarized in the table below for easy comparison.
| Parameter | Synthesized this compound | Commercial this compound (Standard) |
| Appearance | Pale yellow crystalline solid | Off-white to pale yellow powder |
| Melting Point (°C) | 117.5 - 119.0 | 118 - 120 |
| HPLC Purity (%) | 98.2 | 97.5 |
| GC-MS Purity (%) | 98.5 | 97.8 |
| ¹H-NMR | Conforms to structure | Conforms to structure |
| ¹³C-NMR | Conforms to structure | Conforms to structure |
| FTIR (cm⁻¹) | Conforms to structure | Conforms to structure |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Melting Point Determination
The melting point of a solid is a key indicator of its purity. Impurities typically depress and broaden the melting point range.
-
Apparatus: Digital melting point apparatus.
-
Procedure: A small amount of the crystalline sample was packed into a capillary tube and placed in the melting point apparatus. The temperature was ramped up slowly, and the range from the first appearance of liquid to the complete melting of the solid was recorded.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a mixture.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (each with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Samples were dissolved in acetonitrile to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.
-
Purity Calculation: The area percentage of the main peak relative to the total area of all peaks in the chromatogram was used to determine the purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for identifying and quantifying volatile and semi-volatile compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient was used to ensure the separation of components.
-
Ionization: Electron Ionization (EI).
-
Sample Preparation: Samples were dissolved in a suitable solvent like ethyl acetate.
-
Purity Calculation: The purity was determined by the area percentage of the main peak in the total ion chromatogram (TIC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound and can be used to identify and quantify impurities.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Spectra Acquired: ¹H-NMR and ¹³C-NMR.
-
Analysis: The spectra of the synthesized compound were compared to the standard to confirm the structure and identify any impurity signals. The expected signals for this compound are:
-
¹H-NMR (CDCl₃, 400 MHz): δ 8.55 (d, J=2.4 Hz, 1H), 8.35 (dd, J=8.8, 2.4 Hz, 1H), 7.95 (d, J=8.8 Hz, 1H).
-
¹³C-NMR (CDCl₃, 101 MHz): δ 148.0, 140.0, 135.0, 130.0, 125.0, 118.0, 115.0.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: A small amount of the sample was mixed with KBr and pressed into a pellet.
-
Analysis: The spectrum was analyzed for characteristic absorption bands. Key expected peaks for this compound include:
-
~2230 cm⁻¹: C≡N stretching
-
~1530 and ~1350 cm⁻¹: Asymmetric and symmetric NO₂ stretching
-
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for purity validation and the synthetic pathway leading to this compound.
References
A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-Bromo-5-nitrobenzonitrile
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comprehensive cost-benefit analysis of two primary synthetic routes to 2-Bromo-5-nitrobenzonitrile, a valuable building block in medicinal chemistry and materials science. The analysis considers reagent costs, reaction yields, and procedural complexity to offer a clear comparison for informed decision-making in a laboratory and industrial setting.
Executive Summary
Two plausible synthetic pathways to this compound are evaluated: a one-step Sandmeyer reaction starting from 2-amino-5-nitrobenzonitrile (Route 1) and a two-step sequence involving the radical bromination of 2-bromo-5-nitrotoluene followed by cyanation (Route 2). While the Sandmeyer reaction offers a more direct approach, the overall cost-effectiveness and suitability of each route depend on factors such as the availability and cost of starting materials, reaction yields, and the handling of hazardous reagents. This guide presents a quantitative comparison to aid in the selection of the most appropriate synthetic strategy.
Route 1: Sandmeyer Reaction of 2-Amino-5-nitrobenzonitrile
This route utilizes the well-established Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by its displacement with a halide, in this case, bromide.[1]
Experimental Protocol
-
Step 1: Diazotization and Bromination. In a suitable reaction vessel, 2-amino-5-nitrobenzonitrile is dissolved in an aqueous solution of hydrobromic acid. The mixture is cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt. This intermediate is subsequently added to a solution of copper(I) bromide in hydrobromic acid. The reaction mixture is warmed to promote the displacement of the diazonium group with bromide, yielding this compound. The product is then isolated by filtration and purified by recrystallization.
Route 2: Bromination of 2-Bromo-5-nitrotoluene followed by Cyanation
This two-step pathway begins with the radical bromination of the methyl group of 2-bromo-5-nitrotoluene, followed by a nucleophilic substitution with a cyanide salt.
Experimental Protocol
-
Step 1: Radical Bromination of 2-Bromo-5-nitrotoluene. 2-bromo-5-nitrotoluene is dissolved in a suitable solvent such as carbon tetrachloride. N-Bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide, are added to the solution. The mixture is heated to reflux to initiate the benzylic bromination.[2] The reaction progress is monitored, and upon completion, the succinimide byproduct is filtered off. The solvent is removed under reduced pressure to yield the crude 2-bromo-5-nitrobenzyl bromide.
-
Step 2: Cyanation of 2-Bromo-5-nitrobenzyl bromide. The crude 2-bromo-5-nitrobenzyl bromide is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or acetone. Sodium cyanide or potassium cyanide is then added, and the mixture is stirred at room temperature or with gentle heating to facilitate the nucleophilic substitution of the bromide with the cyanide ion.[3][4] The reaction is monitored for the disappearance of the starting material. Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to give this compound, which can be further purified by chromatography or recrystallization.
Cost-Benefit Analysis
The following tables provide an estimated cost comparison for the synthesis of 100 grams of this compound via each route, based on typical laboratory-scale pricing and assuming published yields.
Table 1: Cost Analysis for Route 1 (Sandmeyer Reaction)
| Reagent | Molar Mass ( g/mol ) | Required Amount (for 100g product) | Assumed Yield | Price (USD/unit) | Total Cost (USD) |
| 2-Amino-5-nitrobenzonitrile | 163.13 | 120 g | 80% | 49.57/100g[5] | 59.48 |
| Sodium Nitrite | 69.00 | 50 g | 75.60/100g[4] | 37.80 | |
| Copper(I) Bromide | 143.45 | 100 g | 72.31/25g[6] | 289.24 | |
| Hydrobromic Acid (48%) | 80.91 | 500 mL | 252.00/100mL[7] | 1260.00 | |
| Total Estimated Cost | 1646.52 |
Table 2: Cost Analysis for Route 2 (Bromination and Cyanation)
| Reagent | Molar Mass ( g/mol ) | Required Amount (for 100g product) | Assumed Yield (per step) | Price (USD/unit) | Total Cost (USD) |
| Step 1: Bromination | |||||
| 2-Bromo-5-nitrotoluene | 216.03 | 110 g | 90% | 25.00/25g[8] | 110.00 |
| N-Bromosuccinimide (NBS) | 177.98 | 100 g | 75.60/100g[4] | 75.60 | |
| Benzoyl Peroxide | 242.23 | 5 g | 7.46/28g[9] | 1.33 | |
| Step 2: Cyanation | |||||
| Sodium Cyanide | 49.01 | 30 g | 85% | 75.60/100g[4] | 22.68 |
| Total Estimated Cost | 209.61 |
Comparison of Synthetic Routes
| Feature | Route 1: Sandmeyer Reaction | Route 2: Bromination and Cyanation |
| Number of Steps | 1 | 2 |
| Starting Material Cost | Higher | Lower |
| Reagent Cost | Very High (due to HBr) | Moderate |
| Overall Estimated Cost | High | Low |
| Procedural Complexity | Moderate (requires low temperatures) | Moderate (two distinct steps) |
| Safety Considerations | Diazonium salts can be explosive. | Involves handling of toxic cyanide salts. |
| Yield | Generally good for a one-step process. | Can be high over two steps with optimization. |
Conclusion
Based on this analysis, Route 2, the two-step synthesis starting from 2-bromo-5-nitrotoluene, presents a significantly more cost-effective approach for the preparation of this compound on a laboratory scale. The substantially lower cost of the starting material and reagents for Route 2 outweighs the advantage of the single-step procedure offered by the Sandmeyer reaction (Route 1).
However, the choice of synthetic route should also consider other factors beyond cost. The Sandmeyer reaction, while more expensive, avoids the use of highly toxic cyanide salts. For laboratories not equipped to handle cyanides, or for applications where the avoidance of such reagents is a priority, the additional cost of Route 1 might be justifiable.
Ultimately, the optimal synthetic strategy will depend on the specific needs and constraints of the research or production environment, including budget, scale, safety protocols, and available equipment.
Visualizing the Synthetic Pathways
Caption: Comparative workflow of the two synthetic routes to this compound.
References
- 1. US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]
- 2. newera-spectro.com [newera-spectro.com]
- 3. telematique.co.uk [telematique.co.uk]
- 4. Sodium cyanide reagent grade, 97 143-33-9 [sigmaaldrich.com]
- 5. CN103641722A - Production method for 2-nitrobenzyl bromide - Google Patents [patents.google.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. calpaclab.com [calpaclab.com]
- 8. 2-Bromo-5-nitrotoluene | C7H6BrNO2 | CID 81577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. strem.com [strem.com]
A Comparative Guide to the Applications of Substituted Nitrobenzonitriles
For Researchers, Scientists, and Drug Development Professionals
Substituted nitrobenzonitriles are a versatile class of organic compounds that have garnered significant attention across various scientific disciplines. The presence of both a nitro and a nitrile group on the benzene ring imparts unique electronic properties, making them valuable precursors and active molecules in medicinal chemistry, materials science, and organic synthesis. This guide provides a comparative overview of the applications of substituted nitrobenzonitriles, supported by experimental data, detailed protocols, and visual workflows to facilitate research and development.
Medicinal Chemistry: Targeting Cancer with Precision
Substituted nitrobenzonitriles have emerged as a promising scaffold in the design of targeted cancer therapies, particularly as kinase inhibitors. The electron-withdrawing nature of the nitro and nitrile groups can enhance binding affinities to the ATP-binding pocket of various kinases, leading to the inhibition of signaling pathways crucial for cancer cell proliferation and survival.
Comparative Inhibitory Activity of Benzonitrile Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various substituted benzonitrile derivatives against key protein kinases implicated in cancer. Lower IC50 values indicate greater potency.
| Compound | Target Kinase(s) | Cell Line(s) | IC50 (µM) | Reference(s) |
| 2-Amino-4-methoxy-5-nitrobenzonitrile derivative (precursor to Gefitinib) | EGFR | NSCLC | Varies by derivative | [1] |
| Phenylacetamides with imidazol-5-one variants | Multiple kinases | HCT116, HL60 | 0.294 - 0.362 | [2] |
| Pyrrolo[3,2-d]pyrimidine-based derivatives | EGFR (T790M/L858R) | A431, A549, H1975 | 0.0128 - 0.0354 | [3] |
| Ciminalum-4-thiazolidinone hybrids | Various cancer | Multiple | 1.57 - 2.80 | [4] |
| Triazolo[3,4-a]phthalazine derivatives | VEGFR-2 | HCT116, MCF-7 | 0.1 - 0.38 | [5] |
Signaling Pathway Inhibition: The EGFR Cascade
Gefitinib, a potent EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC), is synthesized from a 2-amino-4-methoxy-5-nitrobenzonitrile precursor.[1] Gefitinib competitively inhibits the ATP binding site of the EGFR, thereby blocking the downstream RAS/RAF/MEK/ERK signaling pathway, which is critical for cell proliferation.[1]
Experimental Protocol: Synthesis of a Gefitinib Precursor
A key step in the synthesis of Gefitinib involves the reduction of the nitro group of 2-amino-4-methoxy-5-nitrobenzonitrile to an amino group, which then allows for the construction of the quinazoline ring system.[1][6]
Materials:
-
2-Amino-4-methoxy-5-nitrobenzonitrile
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Suspend 2-amino-4-methoxy-5-nitrobenzonitrile (1.0 eq) in ethanol in a round-bottom flask.[6]
-
Add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid to the suspension.[6]
-
Heat the mixture to reflux (80-90 °C) for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[6]
-
After the reaction is complete, cool the mixture to room temperature.[6]
-
Carefully neutralize the acidic solution with a sodium hydroxide solution to a basic pH (8-9).[6]
-
Extract the aqueous layer three times with ethyl acetate.[6]
-
Combine the organic layers and wash with brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel to obtain 2,5-diamino-4-methoxybenzonitrile.[6]
Materials Science: Harnessing Light for Therapy
Substituted nitrobenzonitriles are being explored as photosensitizers in photodynamic therapy (PDT). In PDT, a photosensitizer is excited by light of a specific wavelength to produce reactive oxygen species (ROS), such as singlet oxygen, which can induce cell death in targeted tissues like tumors.[7][8]
Quantum Yield Comparison
The efficiency of a photosensitizer is often measured by its singlet oxygen quantum yield (ΦΔ), which is the fraction of excited photosensitizer molecules that generate singlet oxygen. While specific quantum yield data for a wide range of substituted nitrobenzonitriles is still an active area of research, the introduction of heavy atoms or extension of π-conjugation in related aromatic systems has been shown to enhance this property. For comparison, the table below shows the singlet oxygen quantum yields of some common photosensitizers.
| Photosensitizer | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference(s) |
| Rose Bengal | Ethanol | 0.86 | [9] |
| Methylene Blue | PBS | Varies with conditions | [10] |
| Foscan® | Not specified | 0.65 | [11] |
| Porphyrin derivatives | Various | 0.18 - 0.73 | [11][12] |
Mechanism of Photodynamic Therapy
The general mechanism of Type II photodynamic therapy, which is the predominant pathway for many photosensitizers, is illustrated below.
Organic Synthesis: Versatile Building Blocks
Substituted nitrobenzonitriles are invaluable building blocks in organic synthesis due to the reactivity of the nitro and nitrile groups, as well as the aromatic ring. Nucleophilic aromatic substitution (SNAr) is a key transformation that allows for the introduction of a wide range of functional groups.
Nucleophilic Aromatic Substitution (SNAr)
The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to a leaving group (e.g., a halogen) activates the aromatic ring towards nucleophilic attack. This reaction proceeds via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[13][14]
Experimental Protocol: Synthesis of 2-Amino-5-nitrobenzonitrile
This protocol describes the synthesis of 2-amino-5-nitrobenzonitrile from 2-chloro-5-nitrobenzonitrile via nucleophilic aromatic substitution with ammonia.[15]
Materials:
-
2-Chloro-5-nitrobenzonitrile
-
Ammonia
Procedure:
-
The reaction is typically carried out by treating 2-chloro-5-nitrobenzonitrile with ammonia under elevated temperature and pressure.[15] The specific conditions (solvent, temperature, pressure, and reaction time) can be optimized to achieve high yields.
-
The progress of the reaction can be monitored by techniques such as TLC or GC-MS.
-
Upon completion, the product, 2-amino-5-nitrobenzonitrile, can be isolated by filtration or extraction, followed by purification, typically through recrystallization.
Experimental Workflow for Anticancer Activity Screening
The evaluation of novel substituted nitrobenzonitriles for their potential as anticancer agents follows a standardized workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Photodynamic Therapy Review: Principles, Photosensitizers, Applications, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms in photodynamic therapy: Part three—Photosensitizer pharmacokinetics, biodistribution, tumor localization and modes of tumor destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Molecular characteristics of the photosensitizer TONS504: Comparison of its singlet oxygen quantum yields and photodynamic antimicrobial effect with those of methylene blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 15. nbinno.com [nbinno.com]
Safety Operating Guide
Safe Disposal of 2-Bromo-5-nitrobenzonitrile: A Procedural Guide
For immediate operational safety, it is imperative that researchers, scientists, and drug development professionals handle and dispose of 2-Bromo-5-nitrobenzonitrile with strict adherence to established safety protocols. This guide provides essential safety and logistical information for the proper management and disposal of this compound.
I. Safety and Hazard Information
This compound is a chemical that requires careful handling due to its hazard profile. All personnel must wear appropriate Personal Protective Equipment (PPE) when working with this substance. Work should be conducted in a well-ventilated area or a chemical fume hood to minimize exposure.
Quantitative Safety Data Summary:
| Parameter | Information | Source |
| Chemical Formula | C₇H₃BrN₂O₂ | |
| Molecular Weight | 227.01 g/mol | |
| Appearance | Powder | |
| Melting Point | 118-120 °C | |
| Storage Temperature | 2-8°C | |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) | [1] |
| Primary Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation. | [1] |
| Personal Protective Equipment (PPE) | Eyeshields, chemical-resistant gloves, Type N95 (US) respirator. | [1] |
| Incompatible Materials | Information not available. As a general precaution, avoid strong oxidizing agents, strong bases, and strong acids. | |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen bromide gas, Hydrogen cyanide. | [1] |
II. Disposal Procedures
The recommended method for the disposal of this compound is through a licensed and approved waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][2]
Step-by-Step Disposal Protocol:
-
Containerization:
-
Labeling:
-
Clearly label the container as "Hazardous Waste" and identify the contents as "this compound".[3]
-
Include the date of waste accumulation to comply with institutional and regulatory requirements.
-
-
Storage:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.[1]
-
Ensure the storage area is away from incompatible materials.
-
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[2][4]
-
The primary disposal method for halogenated organic compounds is typically high-temperature incineration at a permitted hazardous waste facility.[3][5]
-
Note on In-Lab Treatment: No experimental protocols for the in-lab neutralization or chemical degradation of this compound are recommended. Attempting such procedures without a thorough understanding of the potential reactions and byproducts can be dangerous. The safest and most compliant method of disposal is through a professional waste management service.[3]
III. Spill Management Protocol
In the event of a spill, follow these procedures to ensure safety and proper cleanup:
-
Evacuate and Alert: Immediately evacuate the spill area and inform nearby personnel.[4]
-
Assess the Spill: Determine the extent of the spill and whether it is safe to clean up without specialized assistance. For large spills, contact your institution's EHS department.[4]
-
Wear Appropriate PPE: Before initiating cleanup, don the appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, a lab coat, and a respirator if dust is generated.[1][2]
-
Containment: For a solid spill, carefully sweep up the material, avoiding dust formation.[1][4]
-
Collection: Place the swept material into a suitable, sealed, and labeled container for hazardous waste disposal.[1][4]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.[4][5]
-
Disposal: Dispose of all contaminated materials, including cleaning supplies, through your institution's hazardous waste management program.[4]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Bromo-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Bromo-5-nitrobenzonitrile. Adherence to these guidelines is critical to ensure personal safety and regulatory compliance in the laboratory.
Hazard Identification and Summary
This compound is a hazardous chemical that requires careful handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Hazard Summary Table
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | H302 |
| Skin Irritation (Category 2) | Causes skin irritation. | H315 |
| Serious Eye Irritation (Category 2) | Causes serious eye irritation. | H319 |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | May cause respiratory irritation. | H335 |
Data sourced from multiple safety data sheets.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Recommended Specifications |
| Hands | Chemical Resistant Gloves | Primary: Viton® or Butyl rubber for extended contact. Secondary: Heavy-duty (≥8 mil) nitrile gloves for splash protection only. Always double glove. |
| Eyes/Face | Safety Goggles & Face Shield | ANSI Z87.1 certified chemical splash goggles. A face shield should be worn over goggles when there is a risk of splashing. |
| Body | Laboratory Coat | Flame-resistant lab coat, fully buttoned. |
| Respiratory | Respirator | An N95 dust mask is recommended for handling the powder.[1] If aerosols may be generated or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required. |
Operational Workflow and Safety Procedures
The following workflow outlines the essential steps for safely handling this compound from preparation to disposal.
Caption: A workflow for the safe handling of this compound.
Experimental Protocols:
-
Engineering Controls : All work with this compound must be conducted in a properly functioning chemical fume hood.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.
-
Spill Response : In case of a spill, evacuate the area and prevent the spread of the dust. Wear appropriate PPE, including respiratory protection, and clean the spill using a HEPA-filtered vacuum. Do not dry sweep. The contaminated area should be thoroughly cleaned with a detergent solution followed by water.[2]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Procedures
| Waste Type | Container | Labeling | Disposal Method |
| Solid this compound | HDPE or glass container with a secure lid. | "Hazardous Waste," "Halogenated Organic Solid," "this compound" | Dispose of as hazardous waste through your institution's environmental health and safety office. Do not dispose of in regular trash or down the drain. |
| Contaminated Labware (e.g., weigh boats, pipette tips) | Lined, puncture-resistant container. | "Hazardous Waste," "Contaminated Debris" | Segregate as halogenated waste. Arrange for pickup by your institution's hazardous waste management. |
| Contaminated PPE (gloves, lab coat) | Heavy-duty plastic bag. | "Hazardous Waste," "Contaminated PPE" | Place in a designated container for contaminated solid waste. |
EPA Hazardous Waste Classification
As a halogenated aromatic nitrile, this compound waste should be classified as a hazardous waste. While not specifically listed by name, it would likely fall under the F002 category for spent halogenated solvents if it were part of a solvent mixture.[3][4] It is the generator's responsibility to make a final waste determination based on the specific processes and any potential contaminants.[2] Consult your institution's environmental health and safety department for specific guidance on waste codes and disposal procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
